Product packaging for D-Leucine-N-fmoc-d10(Cat. No.:)

D-Leucine-N-fmoc-d10

Cat. No.: B12408388
M. Wt: 363.5 g/mol
InChI Key: CBPJQFCAFFNICX-GLMKPSESSA-N
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Description

D-Leucine-N-fmoc-d10 is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO4 B12408388 D-Leucine-N-fmoc-d10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23NO4

Molecular Weight

363.5 g/mol

IUPAC Name

(2R)-2,3,3,4,5,5,5-heptadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethyl)pentanoic acid

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m1/s1/i1D3,2D3,11D2,13D,19D

InChI Key

CBPJQFCAFFNICX-GLMKPSESSA-N

Isomeric SMILES

[2H][C@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Role of d10 Labeling in Fmoc-D-leucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biomedical research and pharmaceutical development, precision and accuracy are paramount. Stable isotope labeling has emerged as an indispensable tool, and within this category, the deuteration of amino acids offers a powerful and versatile approach to unraveling complex biological processes. This technical guide delves into the core purposes and applications of d10 labeling in Fmoc-D-leucine, a deuterated analogue of the essential amino acid leucine protected for solid-phase peptide synthesis. By replacing the ten hydrogen atoms on the leucine side chain with deuterium, researchers can harness its unique physicochemical properties for a range of sophisticated applications, from enhancing analytical precision to modulating drug metabolism.

Core Principles of d10 Labeling in Fmoc-D-leucine

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a molecule like leucine results in a heavier, yet chemically similar, compound. The fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for the selective protection of the amino group during the stepwise process of solid-phase peptide synthesis (SPPS)[1][2]. The d10 designation in Fmoc-D-leucine signifies that all ten hydrogen atoms on the leucine side chain have been replaced by deuterium atoms. This isotopic substitution underpins its utility in several key areas of research and development.

Primary Applications of Fmoc-D-leucine-d10

The incorporation of d10-labeled Fmoc-D-leucine into peptides and proteins serves four primary purposes:

  • Internal Standard for Quantitative Mass Spectrometry: This is one of the most widespread applications. Due to its near-identical chemical and physical properties to the unlabeled (or "light") Fmoc-D-leucine, the d10 version co-elutes during liquid chromatography but is distinguishable by its higher mass in a mass spectrometer. This allows it to serve as an ideal internal standard to correct for variations in sample preparation, injection volume, and instrument response, thereby enabling highly accurate and precise quantification of peptides and proteins in complex biological matrices[3][4].

  • Metabolic Tracing and Flux Analysis: Deuterium-labeled amino acids act as tracers to monitor metabolic pathways in vivo and in vitro. By introducing Fmoc-D-leucine-d10 into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites. This provides valuable insights into protein turnover rates, metabolic flux, and the dynamics of complex biological networks.

  • Modulation of Pharmacokinetic Properties (Kinetic Isotope Effect): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of chemical reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE). In drug development, this effect can be strategically employed to slow down the metabolic degradation of a peptide-based drug, potentially leading to an improved pharmacokinetic profile, such as a longer half-life, increased exposure, and reduced formation of toxic metabolites. Drug Metabolism and Pharmacokinetics (DMPK) studies are essential to characterize these properties.

  • Structural Analysis of Proteins: Deuteration is a powerful technique in nuclear magnetic resonance (NMR) spectroscopy for studying the structure and dynamics of large proteins and protein complexes. By selectively incorporating deuterated amino acids like d10-leucine, the complexity of proton NMR spectra can be significantly reduced, facilitating resonance assignment and the determination of three-dimensional protein structures.

Data Presentation

Quantitative Mass Spectrometry Data

The use of a d10-leucine labeled peptide as an internal standard significantly improves the accuracy and precision of quantification. The following table illustrates a representative dataset from a liquid chromatography-mass spectrometry (LC-MS) experiment designed to quantify a target peptide in human plasma.

Sample IDTarget Peptide Peak Area (Light)d10-Leucine Internal Standard Peak Area (Heavy)Peak Area Ratio (Light/Heavy)Calculated Concentration (ng/mL)
Blank01,502,3450.0000.00
Standard 115,6781,498,7650.0101.0
Standard 278,9121,510,9870.0525.0
Standard 3155,4321,489,5430.10410.0
QC Low31,2341,505,6780.0212.1
QC Mid104,5671,495,3210.0707.0
QC High208,9121,512,7890.13813.8
Unknown 156,7891,499,8760.0383.8
Unknown 2123,4561,508,4320.0828.2

This table presents simulated data for illustrative purposes.

Pharmacokinetic Data: Deuterated vs. Non-deuterated Peptide

The Kinetic Isotope Effect can lead to significant improvements in the pharmacokinetic profile of a peptide drug. The table below provides a comparative summary of key pharmacokinetic parameters for a hypothetical peptide and its d10-leucine labeled analogue.

ParameterNon-deuterated Peptided10-Leucine Labeled Peptide
Half-life (t½) 2.5 hours5.0 hours
Maximum Concentration (Cmax) 150 ng/mL225 ng/mL
Area Under the Curve (AUC) 600 ng·h/mL1200 ng·h/mL
Clearance (CL) 10 L/h/kg5 L/h/kg

This table presents hypothetical data to illustrate the potential impact of deuteration.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-leucine-d10

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-D-leucine-d10 using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-D-leucine-d10

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and repeat for another 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-D-leucine-d10 (3-5 equivalents), DIC (3-5 equivalents), and OxymaPure (3-5 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation.

    • Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.

Protocol 2: Sample Preparation for LC-MS/MS Quantification

This protocol describes the preparation of a plasma sample for the quantification of a target peptide using a d10-leucine labeled internal standard.

Materials:

  • Plasma sample

  • d10-leucine labeled peptide internal standard (IS) solution

  • Acetonitrile (ACN) with 0.1% formic acid (FA)

  • Trichloroacetic acid (TCA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Spiking: To 100 µL of plasma sample, add 10 µL of the d10-leucine IS solution at a known concentration.

  • Protein Precipitation: Add 300 µL of cold ACN containing 1% FA to precipitate the plasma proteins.

  • Vortex and Centrifuge: Vortex the sample for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:ACN with 0.1% FA).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

Signaling Pathway: Leucine Metabolism and mTORC1 Activation

Leucine is a key activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis. d10-leucine can be used as a tracer to study the flux through this pathway.

mTOR_Signaling cluster_extracellular Extracellular cluster_cell Cell d10-Leucine_ext d10-Leucine Amino_Acid_Transporter Amino Acid Transporter d10-Leucine_ext->Amino_Acid_Transporter d10-Leucine_int Intracellular d10-Leucine Amino_Acid_Transporter->d10-Leucine_int LRS Leucyl-tRNA Synthetase (LRS) d10-Leucine_int->LRS sensed by Protein_Synthesis Protein Synthesis (incorporation of d10-Leucine) d10-Leucine_int->Protein_Synthesis substrate Rag_GTPases Rag GTPases LRS->Rag_GTPases activates mTORC1 mTORC1 (active) Rag_GTPases->mTORC1 recruits and activates mTORC1->Protein_Synthesis promotes

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Workflow: Quantitative Proteomics

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using a d10-leucine labeled peptide as an internal standard.

Proteomics_Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike in d10-Leucine Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Precipitation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Peak Area Ratio) LC_MS->Data_Analysis Quantification Absolute Quantification Data_Analysis->Quantification

Caption: Workflow for quantitative proteomics using a deuterated internal standard.

Logical Relationship: Kinetic Isotope Effect

This diagram illustrates the logical relationship behind the Kinetic Isotope Effect and its impact on drug metabolism.

KIE_Logic cluster_non_deuterated Non-deuterated Drug cluster_deuterated Deuterated Drug CH_Bond C-H Bond (weaker) Enzyme Metabolizing Enzyme CH_Bond->Enzyme substrate Fast_Metabolism Faster Metabolic Cleavage Short_HalfLife Shorter Half-life Fast_Metabolism->Short_HalfLife results in CD_Bond C-D Bond (stronger) CD_Bond->Enzyme substrate Slow_Metabolism Slower Metabolic Cleavage Long_HalfLife Longer Half-life Slow_Metabolism->Long_HalfLife results in Enzyme->Fast_Metabolism Enzyme->Slow_Metabolism

Caption: The Kinetic Isotope Effect on drug metabolism.

Conclusion

The d10 labeling of Fmoc-D-leucine provides a versatile and powerful tool for researchers and drug development professionals. Its applications, ranging from enhancing the precision of quantitative proteomics to strategically improving the pharmacokinetic profiles of peptide-based therapeutics, underscore the significance of stable isotope labeling in modern biomedical science. A thorough understanding of the principles and methodologies outlined in this guide is essential for leveraging the full potential of d10-Fmoc-D-leucine in advancing research and the development of novel therapeutics.

References

An In-depth Technical Guide to D-Leucine-N-fmoc-d10: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of D-Leucine-N-fmoc-d10, a deuterated and protected amino acid derivative crucial for various advanced research applications. This document details its physicochemical characteristics, provides standardized experimental protocols for its use in peptide synthesis, and illustrates a key research workflow where this compound serves as an invaluable tool.

Core Properties of this compound

This compound is a stable isotope-labeled version of the Fmoc-protected D-Leucine amino acid. The ten hydrogen atoms on the leucine side chain are replaced with deuterium, a heavy isotope of hydrogen. This isotopic labeling makes it a powerful tool for a range of analytical techniques, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The N-terminal α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS).

Chemical Structure

Systematic Name: (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-4-methyl-2,3,3,4,5,5,5,5',5',5'-d10-pentanoic acid

Molecular Formula: C₂₁H₁₃D₁₀NO₄

Chemical Formula: (CD₃)₂CDCD₂CD(NH-FMOC)COOH[1][2][3][4]

The structure consists of a D-leucine core where the side-chain hydrogens are substituted with deuterium. The amino group is protected by the Fmoc group, which is essential for its application in stepwise peptide synthesis.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound, compiled from various suppliers and databases.

PropertyValueReferences
Molecular Weight 363.47 - 363.48 g/mol [1]
CAS Number 2714483-30-2
Unlabeled CAS Number 114360-54-2
Isotopic Enrichment ≥98 atom % D
Chemical Purity ≥98% (HPLC)
Enantiomeric Purity ≥99%
Appearance White solid/powder
Storage Conditions Room temperature or refrigerated (+2°C to +8°C), desiccated, protected from light.

Experimental Protocols

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The protocols outlined below are standard procedures for Fmoc-based SPPS and can be directly applied when incorporating this deuterated amino acid into a peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) Cycle

The incorporation of this compound into a peptide chain follows the standard iterative cycle of Fmoc-SPPS.

a. Resin Preparation and Swelling:

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid).

  • Place the resin in a reaction vessel and wash with a suitable solvent like N,N-dimethylformamide (DMF).

  • Swell the resin in DMF for at least 30-60 minutes to ensure optimal reaction conditions.

b. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Drain the piperidine solution and wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc adduct.

c. Amino Acid Coupling:

  • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

  • Add an activation base, such as N,N-diisopropylethylamine (DIPEA; 6-10 equivalents), to the amino acid solution.

  • Allow the mixture to pre-activate for a few minutes.

  • Add the activated this compound solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours to ensure complete coupling.

  • Drain the coupling solution and wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Cleavage of the Peptide from the Resin

Once the peptide synthesis is complete, the final peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

  • After the final coupling step, perform a final Fmoc deprotection.

  • Wash the peptide-resin extensively with DMF and DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the resin and the protecting groups used. A common cocktail for Wang resin is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol in a ratio of 82.5:5:5:5:2.5).

  • Add the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin to collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide and wash the pellet with cold ether.

  • Dry the crude peptide pellet.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide using an appropriate RP-HPLC column (e.g., C18) and a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm.

  • Collect the fractions containing the purified peptide and confirm its identity and purity by mass spectrometry (e.g., LC-MS) and analytical HPLC.

  • Lyophilize the pure fractions to obtain the final peptide product.

Applications and Visualized Workflows

The primary application of this compound is in the synthesis of isotopically labeled peptides. These peptides are invaluable tools in quantitative proteomics, protein structure and dynamics studies by NMR, and as internal standards in mass spectrometry-based assays.

Protein Turnover Analysis using Stable Isotope Labeling

One of the key applications of deuterated amino acids is in studying protein turnover rates in vivo or in cell culture. The following workflow illustrates how a deuterated amino acid, such as D-Leucine-d10, is used in a typical protein turnover experiment.

ProteinTurnoverWorkflow Workflow for Protein Turnover Analysis using Stable Isotope Labeling cluster_labeling Metabolic Labeling cluster_sampling Sample Collection and Preparation cluster_analysis Mass Spectrometry Analysis start Introduce Deuterated Amino Acid (e.g., D-Leucine-d10) into Diet or Cell Culture Medium incorporation Incorporation of Labeled Amino Acid into Newly Synthesized Proteins start->incorporation collection Collect Tissue/Cell Samples at Different Time Points incorporation->collection lysis Cell Lysis and Protein Extraction collection->lysis digestion Protein Digestion into Peptides (e.g., with Trypsin) lysis->digestion lcms LC-MS/MS Analysis of Peptide Mixture digestion->lcms quantification Quantification of Labeled vs. Unlabeled Peptides lcms->quantification turnover_calc Calculation of Protein Turnover Rates quantification->turnover_calc end Determination of Protein Half-lives turnover_calc->end Data Interpretation

Caption: Workflow for Protein Turnover Analysis using Stable Isotope Labeling.

This diagram illustrates the process of introducing a deuterated amino acid into a biological system, followed by sample collection, preparation, and mass spectrometry analysis to determine the rate at which proteins are synthesized and degraded.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram outlines the general workflow for incorporating this compound into a peptide using Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_synthesis Peptide Chain Elongation Cycle cluster_finalization Final Steps resin Start with Resin Support deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling of Fmoc-D-Leu-d10 (with HBTU/DIPEA) washing1->coupling washing2 Washing (DMF/DCM) coupling->washing2 repeat Repeat Cycle for Next Amino Acid washing2->repeat repeat->deprotection Next cycle cleavage Cleavage from Resin (e.g., TFA Cocktail) repeat->cleavage Synthesis Complete purification RP-HPLC Purification cleavage->purification analysis Analysis (LC-MS) purification->analysis final_peptide Final Purified Peptide analysis->final_peptide

Caption: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow.

This diagram visualizes the iterative process of adding amino acids to a growing peptide chain on a solid support, followed by the final cleavage, purification, and analysis steps to obtain the desired peptide.

References

A Technical Guide to the Physicochemical Properties of Deuterated Fmoc-Leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physicochemical properties of N-α-(9-fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine) and its deuterated analogue, Fmoc-L-leucine-d10. The strategic replacement of hydrogen with deuterium can significantly alter the metabolic fate of peptide-based therapeutics, making a thorough understanding of these properties essential for drug design, synthesis, and formulation. This document outlines key quantitative data, details common experimental methodologies, and illustrates relevant chemical and biological processes.

Core Physicochemical Properties

Deuteration of the leucine side chain introduces a subtle yet significant change in mass, which is the primary differentiator in the physicochemical profiles of Fmoc-L-leucine and its deuterated counterpart. While many fundamental properties like solubility and pKa are not expected to change dramatically, the increased mass has profound implications for metabolic stability due to the kinetic isotope effect.

The following table summarizes the known physicochemical properties of both standard and deuterated Fmoc-L-leucine.

PropertyFmoc-L-LeucineFmoc-L-Leucine-d10Data Source
Molecular Formula C₂₁H₂₃NO₄C₂₁H₁₃D₁₀NO₄[1][2][3]
Molecular Weight 353.4 g/mol 363.47 g/mol [1][2]
Appearance White to off-white solid/powderSolid
Melting Point 94-96 °C, 148-163 °C, 152-156 °C152-156 °C (lit.)
Isotopic Purity N/A≥98 atom % D
Optical Rotation [α]₂₀/D = -25 ±2° (c=1 in DMF)[α]₂₀/D = -25° (c=0.5 in DMF)
Computed LogP 4.4Not available
pKa (Predicted) 3.91 ± 0.21Not available

Note: The wide range in reported melting points for standard Fmoc-L-leucine may be attributed to different polymorphic forms or measurement conditions.

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical parameter for their application in Solid-Phase Peptide Synthesis (SPPS), influencing coupling efficiency and purity. Fmoc-L-leucine is characterized by its hydrophobicity.

General Solubility :

  • Aqueous Solvents : Slightly soluble to sparingly soluble in water and aqueous buffers. For improved solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute with the aqueous buffer.

  • Organic Solvents : Readily soluble in common organic solvents used in peptide synthesis, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), methanol, and ethanol. A solubility of approximately 30 mg/mL is reported for ethanol, DMSO, and DMF.

A detailed study by Wang et al. systematically measured the mole fraction solubility of Fmoc-L-leucine in various pure solvents at different temperatures, confirming that solubility increases with rising temperature.

The Kinetic Isotope Effect (KIE) and Its Significance

The primary motivation for using deuterated compounds in drug development is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier deuterium isotope. Consequently, reactions involving the cleavage of a C-D bond require higher activation energy and thus proceed at a slower rate.

In drug metabolism, cytochrome P450 enzymes often catalyze the oxidation of C-H bonds. By replacing hydrogen with deuterium at metabolically vulnerable positions, the rate of metabolism can be significantly reduced. This can lead to:

  • Improved pharmacokinetic profiles.

  • Increased drug exposure and half-life.

  • Reduced formation of potentially toxic metabolites.

// Labels for activation energies node [shape=none, fontcolor="#202124"]; label_Ea_H [label="Ea (C-H)", pos="1.2,2!"]; label_Ea_D [label="Ea (C-D)", pos="1.2,2.7!"]; }

Caption: The Kinetic Isotope Effect (KIE) slows reaction rates for C-D vs. C-H bonds.

Experimental Methodologies

Accurate determination of physicochemical properties is fundamental. The following section details generalized protocols for key analyses.

The melting point provides an indication of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure compound, while impurities typically depress the melting point and broaden the range.

Protocol: Capillary Method (e.g., using a Mel-Temp apparatus)

  • Sample Preparation : A small amount of the dry, crystalline sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup : The capillary tube is placed into the heating block of the melting point apparatus.

  • Rapid Determination : A preliminary rapid heating run (10-20°C/min) is often performed to find an approximate melting range.

  • Accurate Determination : A second sample is heated slowly, at a rate of 1-2°C per minute, starting from a temperature approximately 15-20°C below the approximate melting point.

  • Data Recording : The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

MeltingPointWorkflow start Start prep Pack dry sample into capillary tube start->prep place Insert tube into apparatus prep->place fast_heat Rapid Heating (~10-20°C/min) place->fast_heat approx_mp Determine approximate melting point fast_heat->approx_mp slow_heat Slow Heating (~1-2°C/min) (New Sample) approx_mp->slow_heat record_mp Record temperature range (onset to completion) slow_heat->record_mp end End record_mp->end

Caption: Standard workflow for determining the melting point of a solid compound.

Protocol: Static Gravimetric Method This method, as described for Fmoc-L-leucine, is a reliable way to determine solubility in various solvents at different temperatures.

  • Sample Addition : An excess amount of the solute (Fmoc-leucine) is added to a known mass of the chosen solvent in a sealed vessel.

  • Equilibration : The mixture is agitated in a thermostatically controlled water bath at a constant temperature for a sufficient time (e.g., 24 hours) to ensure solid-liquid equilibrium is reached.

  • Sampling : After equilibration, the suspension is allowed to settle. A sample of the supernatant (saturated solution) is carefully withdrawn using a pre-heated syringe fitted with a filter to prevent the transfer of solid particles.

  • Analysis : The mass of the withdrawn sample is accurately determined. The sample is then dried under vacuum at a specified temperature until a constant weight is achieved. The mass of the dissolved solute is calculated by subtracting the mass of the solvent.

  • Calculation : The mole fraction solubility is calculated from the masses of the solute and solvent.

  • Temperature Variation : The process is repeated at different temperatures to generate a solubility curve.

The pKa values of the ionizable groups (the α-carboxyl and α-amino groups) are crucial for understanding the charge state of the molecule at a given pH.

Protocol: Potentiometric Titration

  • Solution Preparation : A precise amount of the amino acid derivative is dissolved in a known volume of deionized water or a suitable co-solvent if solubility is low.

  • Titration Setup : The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration : The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • Data Collection : The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first pKa (pKa₁) corresponds to the carboxyl group, and the second (pKa₂) to the amino group.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-leucine, both in its standard and deuterated forms, is a fundamental building block in Fmoc-based SPPS. The physicochemical properties discussed here are critical for the success of the synthesis cycle.

SPPS_Cycle resin Resin-Bound Peptide (Fmoc-AA-Peptide-Resin) deprotection 1. Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection Remove Fmoc group wash1 Wash deprotection->wash1 free_amine Free N-terminal Amine (H₂N-AA-Peptide-Resin) wash1->free_amine coupling 2. Activation & Coupling (Fmoc-AA-OH + Activator) free_amine->coupling Add next amino acid wash2 Wash coupling->wash2 wash2->resin Elongated peptide chain (Repeat Cycle)

Caption: The iterative deprotection-coupling cycle in Fmoc-SPPS.

Conclusion

Deuterated Fmoc-L-leucine is a specialized reagent designed to leverage the kinetic isotope effect for enhancing the metabolic stability of peptide-based drug candidates. While its core physicochemical properties such as solubility and melting point are very similar to its non-deuterated counterpart, the strategic incorporation of deuterium offers a powerful tool for medicinal chemists to improve drug performance. The data and protocols presented in this guide serve as a foundational resource for researchers working at the interface of peptide synthesis, drug design, and pharmaceutical development.

References

D-Leucine-N-fmoc-d10 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of D-Leucine-N-(9-fluorenylmethoxycarbonyl)-d10, a deuterated and Fmoc-protected amino acid analog. It is primarily intended for researchers, scientists, and professionals in drug development and proteomics who utilize stable isotope-labeled compounds for quantitative analysis and peptide synthesis.

Core Compound Data

D-Leucine-N-fmoc-d10 is a heavy-isotope-labeled variant of the proteinogenic amino acid D-leucine, where ten hydrogen atoms have been replaced by deuterium. The N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, making it suitable for solid-phase peptide synthesis (SPPS).

ParameterValueReference
CAS Number 2714483-30-2[1][2]
Molecular Weight 363.48 g/mol [1][3]
Molecular Formula C₂₁H₁₃D₁₀NO₄[2]
Synonyms FMOC-D-Leucine-d10, FMOC-D-Leu-OH-d10
Isotopic Enrichment ≥ 98 atom % D
Enantiomeric Purity ≥ 99%
Appearance White to off-white solid
Storage Store at 2-8°C, desiccated and protected from light

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of this compound. These protocols are based on established chemical principles for the deuteration of amino acids and subsequent Fmoc protection.

Synthesis of D-Leucine-d10

A common method for introducing deuterium into amino acids is through catalytic H-D exchange in a deuterated solvent.

Materials:

  • D-Leucine

  • Platinum on carbon (Pt/C) catalyst

  • Deuterium oxide (D₂O)

  • Deuterated isopropanol

  • Reaction vessel suitable for heating under pressure

Procedure:

  • A mixture of D-leucine (1 g), Pt/C (3 wt%, 0.40 g), deuterated 2-propanol (4 mL), and D₂O (40 mL) is loaded into the reactor.

  • The mixture is heated to approximately 200°C and stirred continuously for 24 hours to facilitate deuterium exchange.

  • After cooling to room temperature, the Pt/C catalyst is removed by filtration through celite, followed by filtration through a 0.22 µm filter.

  • The filtrate is evaporated to dryness under reduced pressure to yield deuterated D-leucine (D-Leucine-d10).

N-Fmoc Protection of D-Leucine-d10

The Fmoc protecting group is introduced to the amine group of the deuterated D-leucine.

Materials:

  • D-Leucine-d10

  • Fmoc-chloride (9-fluorenylmethoxycarbonyl chloride)

  • Water:ethanol (3:1) mixture

  • Hydrochloric acid (1M)

  • Ethyl acetate

Procedure:

  • To a mixture of D-Leucine-d10 (1 mmol) and Fmoc-chloride (1.2 mmol), add 1.5 mL of a water:ethanol (3:1) solution.

  • The reaction mixture is stirred at 60°C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solution is acidified with 1M HCl.

  • The product is extracted with ethyl acetate, and the organic layer is dried and evaporated to afford this compound.

Purification and Characterization

Purification: The crude this compound can be purified by recrystallization. Toluene is a suitable solvent for this purpose.

  • The crude product is dissolved in toluene at an elevated temperature (e.g., 50°C).

  • The solution is stirred and then allowed to cool gradually to room temperature, followed by further cooling to induce crystallization.

  • The purified crystals are collected by filtration, washed with cold toluene, and dried under vacuum.

Characterization: The identity and purity of the final product are confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical and enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the extent of deuteration.

  • Mass Spectrometry (MS): To verify the molecular weight of the deuterated compound.

Applications and Workflows

This compound is a valuable tool in proteomics and peptide chemistry. Its primary applications are in solid-phase peptide synthesis and as an internal standard for quantitative mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound serves as a building block for the synthesis of peptides containing a deuterated D-leucine residue. The Fmoc group protects the N-terminus during the coupling of amino acids and is selectively removed under mild basic conditions.

spss_workflow resin Solid Support (Resin) fmoc_deprotection Fmoc Deprotection (Piperidine) resin->fmoc_deprotection coupling Coupling fmoc_deprotection->coupling activation Amino Acid Activation (Coupling Reagents) activation->coupling wash Wash coupling->wash repeat Repeat Cycle wash->repeat for next amino acid cleavage Cleavage from Resin & Deprotection wash->cleavage Final step repeat->fmoc_deprotection purification Peptide Purification (HPLC) cleavage->purification final_peptide Final Peptide purification->final_peptide

Workflow for Solid-Phase Peptide Synthesis (SPPS).
Quantitative Proteomics

Due to its isotopic labeling, this compound is used to synthesize stable isotope-labeled peptides, which serve as internal standards in mass spectrometry-based quantitative proteomics. These standards are chemically identical to their endogenous counterparts but have a different mass, allowing for accurate quantification.

proteomics_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis protein_extraction Protein Extraction from Biological Sample protein_digestion Protein Digestion (e.g., Trypsin) protein_extraction->protein_digestion spike_in Spike-in Labeled Peptide Standard protein_digestion->spike_in lc_ms LC-MS/MS Analysis spike_in->lc_ms quantification Quantification (Compare Peak Areas of Labeled vs. Unlabeled) lc_ms->quantification final_result final_result quantification->final_result Relative or Absolute Protein Quantification

Workflow for Quantitative Proteomics using a Labeled Standard.

References

A Technical Guide to the Isotopic Enrichment and Purity of D-Leucine-N-fmoc-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to determine the isotopic enrichment and purity of D-Leucine-N-fmoc-d10, a critical deuterated and protected amino acid used in the synthesis of isotopically labeled peptides for various research applications, including mass spectrometry-based proteomics and biomolecular NMR.

Quantitative Data Summary

The quality of this compound is defined by its isotopic enrichment, chemical purity, and enantiomeric purity. The following tables summarize typical specifications and the analytical techniques used for their determination.

Table 1: Key Quality Attributes of this compound

ParameterTypical SpecificationAnalytical Technique(s)
Isotopic Enrichment (D)≥ 98 atom %Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Purity≥ 98%High-Performance Liquid Chromatography (HPLC)
Enantiomeric Purity (D-isomer)≥ 99%Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Table 2: Physicochemical Properties

PropertyValue
Chemical Formula(CD₃)₂CDCD₂CD(NH-FMOC)COOH
Molecular Weight~363.48 g/mol
AppearanceWhite to off-white solid

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols represent standard industry practices for the quality control of isotopically labeled amino acids.

Determination of Isotopic Enrichment

2.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for determining the isotopic enrichment of volatile and thermally stable compounds, often after derivatization.

  • Sample Preparation (Derivatization):

    • To a dry glass vial, add approximately 1 mg of this compound.

    • Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS).

    • Seal the vial and heat at 85°C for 1 hour to form the t-butyldimethylsilyl (TBDMS) derivative.

    • Cool the sample to room temperature before analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 275°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 4 minutes.

      • Ramp 1: Increase to 200°C at 5°C/min.

      • Ramp 2: Increase to 300°C at 10°C/min, hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-650.

  • Data Analysis: The isotopic enrichment is calculated by analyzing the mass distribution of the molecular ion or a characteristic fragment of the derivatized this compound. The relative intensities of the ion containing all deuterium atoms (M+10) and the ions with fewer deuterium atoms are used to calculate the atom percent deuterium.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a non-destructive method to determine isotopic enrichment. A combination of ¹H and ²H NMR can be used for accurate quantification.[1][2]

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a known amount of an internal standard with a well-defined proton signal if quantitative ¹H NMR is to be performed.

  • Instrumentation and Parameters:

    • Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

    • ¹H NMR Parameters:

      • Pulse Sequence: Standard single pulse experiment.

      • Relaxation Delay (D1): 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

      • Number of Scans: 16 or more for good signal-to-noise ratio.

    • ²H NMR Parameters:

      • Pulse Sequence: Standard single pulse experiment with proton decoupling.

      • Number of Scans: Sufficient to obtain a good signal-to-noise ratio for the deuterium signals.

  • Data Analysis: In ¹H NMR, the absence or significant reduction of signals corresponding to the deuterated positions confirms high isotopic enrichment. For a more quantitative assessment, the integral of the residual proton signals at the deuterated positions can be compared to the integral of a non-deuterated portion of the molecule (e.g., the Fmoc group protons). In ²H NMR, the presence and integration of the deuterium signals confirm the labeling and can be used for quantification.

Purity Analysis

2.2.1. Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

This method separates the main compound from any synthesis-related impurities.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • A: Water with 0.1% Trifluoroacetic Acid (TFA).

      • B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 30% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 265 nm (for the Fmoc group).

  • Data Analysis: The chemical purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2.2.2. Enantiomeric Purity by Chiral HPLC

This is a critical analysis to ensure the stereochemical integrity of the D-amino acid.

  • Instrumentation and Conditions:

    • HPLC System: Same as for RP-HPLC.

    • Chiral Column: Polysaccharide-based chiral stationary phases (CSPs) are highly effective.[3] A common choice is a Lux Cellulose-2 column (250 x 4.6 mm, 5 µm). Macrocyclic glycopeptide-based CSPs like CHIROBIOTIC T can also be used.[4]

    • Mobile Phase: An isocratic mobile phase is often used. A typical mobile phase would be a mixture of acetonitrile and water with 0.1% TFA (e.g., 50:50 v/v). The exact ratio may need to be optimized for baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient (25°C).

    • Detection: UV at 220 nm or 265 nm.

  • Data Analysis: The enantiomeric purity is calculated by determining the area percentage of the this compound peak relative to the sum of the areas of both the D- and L-enantiomer peaks. The elution order of the enantiomers should be confirmed using a standard of the L-enantiomer.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow for the quality control of this compound.

experimental_workflow cluster_sample Sample Reception & Preparation cluster_purity Purity Analysis cluster_enrichment Isotopic Enrichment Analysis cluster_reporting Final Reporting sample_reception This compound Sample sample_prep Sample Dissolution / Derivatization sample_reception->sample_prep rp_hplc Chemical Purity by RP-HPLC sample_prep->rp_hplc Dissolved Sample chiral_hplc Enantiomeric Purity by Chiral HPLC sample_prep->chiral_hplc Dissolved Sample gc_ms GC-MS Analysis sample_prep->gc_ms Derivatized Sample nmr NMR Spectroscopy (¹H and ²H) sample_prep->nmr Dissolved Sample purity_data_analysis Purity Data Analysis (% Area Calculation) rp_hplc->purity_data_analysis chiral_hplc->purity_data_analysis final_report Certificate of Analysis (CoA) Generation purity_data_analysis->final_report enrichment_data_analysis Enrichment Data Analysis (Isotopic Distribution / Signal Integration) gc_ms->enrichment_data_analysis nmr->enrichment_data_analysis enrichment_data_analysis->final_report

Caption: Analytical workflow for this compound quality control.

This guide provides a foundational understanding of the critical quality attributes and analytical methodologies for this compound. For specific applications, method validation and optimization are essential to ensure accurate and reliable results.

References

A Technical Guide to the Synthesis and Characterization of D-Leucine-N-fmoc-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis and characterization of D-Leucine-N-fmoc-d10, a deuterated and protected amino acid crucial for various applications in peptide synthesis, drug development, and metabolic research. This document offers detailed experimental protocols, comprehensive characterization data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

N-(9-fluorenylmethoxycarbonyl)-D-leucine-d10 (this compound) is a stable isotope-labeled amino acid derivative. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it an essential building block in solid-phase peptide synthesis (SPPS), allowing for the controlled, sequential addition of amino acids to a growing peptide chain. The deuterium labeling (d10) on the leucine side chain provides a valuable tool for quantitative analysis by mass spectrometry, serving as an internal standard for pharmacokinetic and metabolic studies. Furthermore, Fmoc-leucine has been identified as a selective Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulator, highlighting its relevance in drug discovery and development.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C21H13D10NO4[3]
Molecular Weight 363.47 g/mol [3][4]
Appearance White solid
Melting Point 152-156 °C
Isotopic Purity ≥98 atom % D
Chemical Purity ≥98% (HPLC)
Optical Rotation [α]20/D +25° ± 2° (c=1 in DMF)
Storage Conditions 2-8°C, desiccated, protected from light

Synthesis of this compound

The synthesis of this compound involves the protection of the amino group of D-Leucine-d10 with a 9-fluorenylmethoxycarbonyl (Fmoc) group. A general and efficient method for this reaction is the treatment of the deuterated amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimde (Fmoc-OSu), under basic conditions.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Start D-Leucine-d10 Reaction Reaction at 0-5°C, then room temperature Start->Reaction Reagent Fmoc-Cl or Fmoc-OSu (in Dioxane/Acetone) Reagent->Reaction Base Aqueous Na2CO3 or NaHCO3 Base->Reaction Workup Work-up: Aqueous wash, Ether extraction Reaction->Workup Purification Purification: Recrystallization/Chromatography Workup->Purification Product This compound Purification->Product

Figure 1: Synthesis Workflow for this compound.
Experimental Protocol

Materials:

  • D-Leucine-d10

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na2CO3) or Sodium bicarbonate (NaHCO3)

  • Dioxane or Acetone

  • Diethyl ether

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolution of Amino Acid: Dissolve D-Leucine-d10 (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate in a round-bottom flask.

  • Addition of Fmoc Reagent: While vigorously stirring the amino acid solution at 0-5°C in an ice bath, slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) dissolved in dioxane or acetone.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water. Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.

  • Acidification and Extraction: Acidify the aqueous layer with 1N HCl to a pH of 2-3. Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure of the compound. Due to the extensive deuteration of the leucine side chain, the 1H NMR spectrum will be simplified, with the primary signals arising from the Fmoc group and the alpha-proton of the leucine backbone.

Table 2: Expected NMR Data for this compound

TechniqueNucleusExpected Chemical Shifts (δ, ppm)
1H NMR 1H~7.8-7.3 (aromatic protons of Fmoc group), ~4.4-4.2 (CH and CH2 of Fmoc group), ~4.1 (α-CH of leucine)
13C NMR 13C~176 (C=O, carboxylic acid), ~156 (C=O, carbamate), ~144, ~141, ~128-120 (aromatic carbons of Fmoc), ~67 (CH2 of Fmoc), ~53 (α-C of leucine), ~47 (CH of Fmoc)

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Instrument Parameters: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic purity of the synthesized compound. Electrospray ionization (ESI) is a common technique for this analysis.

Table 3: Expected Mass Spectrometry Data for this compound

Ionization ModeExpected m/zInterpretation
Positive ESI [M+H]+ ≈ 364.2Protonated molecule
[M+Na]+ ≈ 386.2Sodium adduct
Negative ESI [M-H]- ≈ 362.2Deprotonated molecule

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

  • Analysis: Analyze the resulting spectrum to identify the molecular ion peak and confirm the isotopic enrichment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for determining the chemical and enantiomeric purity of this compound. Reversed-phase HPLC is typically used for chemical purity assessment, while chiral HPLC is necessary to confirm the enantiomeric excess.

Table 4: Typical HPLC Parameters for Purity Analysis

ParameterChemical Purity (Reversed-Phase)Enantiomeric Purity (Chiral)
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Chiral stationary phase (e.g., cellulose or amylose-based)
Mobile Phase Gradient of acetonitrile and water with 0.1% TFAIsocratic mixture of hexane/isopropanol or other suitable solvents
Flow Rate 1.0 mL/min0.5-1.0 mL/min
Detection UV at 265 nmUV at 265 nm
Expected Purity ≥98%≥99% D-enantiomer

Experimental Protocol for HPLC Analysis:

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent.

  • Injection: Inject a defined volume of the sample onto the HPLC system.

  • Chromatography: Run the separation using the appropriate method for either chemical or enantiomeric purity analysis.

  • Data Analysis: Integrate the peak areas in the chromatogram to calculate the purity and enantiomeric excess.

Applications in Research and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in SPPS for the synthesis of peptides containing deuterated D-leucine. The workflow for incorporating this amino acid into a growing peptide chain is illustrated below.

SPPS_Workflow Resin Resin-Bound Peptide (with free N-terminus) Coupling_Step Coupling Reaction Resin->Coupling_Step Fmoc_Leu This compound Fmoc_Leu->Coupling_Step Coupling Coupling Reagent (e.g., HBTU, HATU) Coupling->Coupling_Step Base_SPPS Base (e.g., DIPEA) Base_SPPS->Coupling_Step Washing1 Washing Coupling_Step->Washing1 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Washing1->Deprotection Washing2 Washing Deprotection->Washing2 Next_Cycle Ready for next coupling cycle Washing2->Next_Cycle

Figure 2: Workflow for SPPS using this compound.
Role as a PPARγ Modulator

Fmoc-leucine has been shown to be a selective modulator of PPARγ, a nuclear receptor that plays a key role in adipogenesis and insulin sensitivity. The signaling pathway of PPARγ is a target for drugs used to treat type 2 diabetes.

PPARg_Signaling Ligand Fmoc-Leucine (Ligand) PPARg PPARγ Ligand->PPARg binds Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE binds Transcription Transcription of Target Genes PPRE->Transcription regulates Response Biological Response (e.g., Insulin Sensitization) Transcription->Response

Figure 3: Simplified PPARγ Signaling Pathway.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols and characterization data serve as a valuable resource for researchers in peptide chemistry, drug discovery, and metabolic studies. The high purity and well-defined properties of this compound make it an indispensable tool for advancing scientific research and developing novel therapeutics.

References

Stability and Storage of D-Leucine-N-fmoc-d10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for D-Leucine-N-(9-fluorenylmethoxycarbonyl)-d10 (D-Leucine-N-fmoc-d10). Understanding the chemical stability of this isotopically labeled amino acid derivative is critical for its effective use in peptide synthesis, drug development, and other research applications. This document outlines the factors affecting its stability, potential degradation pathways, and protocols for stability assessment.

Core Stability and Storage Recommendations

Proper handling and storage are paramount to ensure the integrity and purity of this compound. The primary recommendations are summarized below.

Recommended Storage Conditions

For long-term storage, this compound should be kept in a refrigerated and desiccated environment, protected from light.[1] Temporary storage at room temperature is generally acceptable for short periods. To prevent contamination from atmospheric moisture, it is crucial to allow the container to equilibrate to room temperature before opening.[1]

ParameterConditionRationale
Temperature +2°C to +8°CMinimizes the rate of potential degradation reactions.
Humidity DesiccatedPrevents hydrolysis of the Fmoc group and the compound itself.
Light Protected from lightMinimizes the risk of photodegradation.

Chemical Stability Profile

The stability of this compound is primarily influenced by the lability of the N-Fmoc protecting group. The deuterium labeling on the leucine backbone is not expected to significantly alter the fundamental chemical stability of the Fmoc-amino acid conjugate, although it may enhance photostability.

Susceptibility to Degradation

The Fmoc group is notably labile under basic conditions. This susceptibility is the cornerstone of its utility in solid-phase peptide synthesis, allowing for its removal with mild bases like piperidine. However, this also represents its primary degradation pathway during storage if exposed to basic contaminants.

Key Factors Influencing Stability:

  • pH: Exposure to basic conditions will lead to the cleavage of the Fmoc group. The compound is relatively stable under neutral and acidic conditions.

  • Temperature: Elevated temperatures can accelerate degradation. Thermal cleavage of the Fmoc group has been observed at temperatures around 120°C.

  • Presence of Amines: The Fmoc group is susceptible to cleavage by primary and secondary amines. The presence of free amino acids as impurities can compromise long-term stability. A low content of free amines (≤ 0.2%) is desirable for enhanced stability during storage.

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways.

Potential Degradation Pathways

The principal degradation pathway for this compound involves the base-catalyzed cleavage of the Fmoc group via a β-elimination mechanism. This reaction yields dibenzofulvene (DBF) and the free D-Leucine-d10.

D_Leu_Fmoc_d10 This compound Deprotonation Deprotonation at C9 of Fluorenyl Group D_Leu_Fmoc_d10->Deprotonation Base Base (e.g., Piperidine, residual amines) Base->Deprotonation Intermediate Carbanion Intermediate Deprotonation->Intermediate Elimination β-Elimination Intermediate->Elimination Products Degradation Products Elimination->Products DBF Dibenzofulvene (DBF) Products->DBF D_Leu_d10 D-Leucine-d10 Products->D_Leu_d10 CO2 CO2 Products->CO2

Base-Catalyzed Degradation of this compound

Experimental Protocols

To ensure the quality and stability of this compound for research and development, a comprehensive stability testing program is recommended. This should include long-term, accelerated, and forced degradation studies.

Protocol for Long-Term and Accelerated Stability Testing

This protocol is designed to assess the stability of this compound under recommended and stressed storage conditions over time.

1. Materials and Equipment:

  • This compound solid sample

  • Climate-controlled stability chambers

  • Amber glass vials with inert caps

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-grade solvents (acetonitrile, water, trifluoroacetic acid)

2. Sample Preparation:

  • Accurately weigh and aliquot the this compound sample into multiple amber glass vials.

  • Tightly cap the vials.

3. Storage Conditions and Time Points:

  • Long-Term Storage: +5°C ± 3°C / ambient humidity (in a desiccator).

  • Accelerated Storage: +25°C ± 2°C / 60% RH ± 5% RH.

  • Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

4. Analytical Method:

  • At each time point, retrieve a vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening.

  • Prepare a solution of known concentration in a suitable solvent (e.g., acetonitrile/water mixture).

  • Analyze the sample by a validated stability-indicating HPLC method to determine purity and identify any degradation products. A typical method would involve a C18 column with a gradient elution of acetonitrile and water containing 0.1% TFA, with UV detection at 265 nm and 301 nm.

5. Data Analysis:

  • Calculate the percentage purity of this compound at each time point.

  • Identify and quantify any degradation products.

  • Plot the purity over time for each storage condition to determine the shelf-life.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.

1. Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

2. Sample Analysis:

  • Following exposure to each stress condition, prepare samples for HPLC analysis.

  • Analyze the stressed samples alongside an unstressed control sample using a validated stability-indicating HPLC method, potentially coupled with mass spectrometry (LC-MS) for peak identification.

3. Evaluation:

  • Determine the percentage of degradation for each condition.

  • Identify the major degradation products and propose degradation pathways.

  • Ensure the analytical method is capable of separating the degradation products from the parent compound.

start Obtain this compound storage Store at +2°C to +8°C in a desiccator, protected from light start->storage warm Allow container to warm to room temperature before opening storage->warm dispense Dispense required amount in a controlled environment warm->dispense reseal Tightly reseal container and return to storage dispense->reseal end Use in application dispense->end reseal->storage

Recommended Workflow for Handling and Storage

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration, desiccation, and protection from light. The primary stability concern is the base-lability of the Fmoc protecting group. By adhering to proper storage and handling procedures and implementing a robust stability testing program, researchers and drug development professionals can ensure the quality and integrity of this valuable isotopic labeling reagent for its intended applications.

References

The Deuterated Edge: A Technical Guide to Advancing Proteomics with Deuterated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, the quest for precise quantification, deeper structural insights, and a clearer understanding of dynamic cellular processes is perpetual. Deuterated amino acids, stable isotope-labeled analogues of their naturally occurring counterparts, have emerged as powerful and versatile tools, offering a significant edge in mass spectrometry (MS) and nuclear magnetic resonance (NMR) based proteomics. This technical guide delves into the core advantages of employing deuterated amino acids, providing in-depth methodologies for key experiments and quantitative data to inform experimental design and data interpretation.

Core Advantages of Deuterated Amino Acids in Proteomics

The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts subtle yet powerful changes in the physicochemical properties of amino acids without significantly altering their biological function.[1] This isotopic substitution is the foundation for a range of applications that enhance the depth and accuracy of proteomic analyses.

1. Quantitative Proteomics: Precision and Accuracy

Deuterated amino acids are instrumental in relative and absolute quantification of proteins. In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing "heavy" deuterated amino acids, while a control population is grown with "light" natural amino acids.[2][3][4] When the samples are mixed and analyzed by mass spectrometry, the mass difference between the heavy and light peptides allows for precise relative quantification of protein abundance between the two conditions.[5] Deuterated amino acids offer a cost-effective alternative to commonly used ¹³C and ¹⁵N isotopes for SILAC.

A potential consideration with deuterium labeling in liquid chromatography-mass spectrometry (LC-MS) is the "isotope effect," where the deuterated compound may elute slightly earlier than its non-deuterated counterpart. However, this can often be mitigated through careful experimental design and data analysis.

2. Probing Protein and Metabolite Dynamics

The use of deuterated amino acids, often through the administration of heavy water (D₂O), is a powerful method for studying protein turnover and metabolic pathways. In D₂O-labeling, deuterium is incorporated into non-essential amino acids during their biosynthesis. These labeled amino acids are then incorporated into newly synthesized proteins, allowing researchers to track the rates of protein synthesis and degradation. This approach is particularly valuable for in vivo studies in animal models and humans.

3. Elucidating Protein Structure and Conformation

In NMR spectroscopy, the substitution of protons with deuterons simplifies complex spectra, aiding in the study of the structure and dynamics of large proteins. Since deuterium has a different gyromagnetic ratio and a nuclear spin of 1, it is effectively "silent" in ¹H-NMR experiments. This selective deuteration reduces spectral crowding and facilitates the assignment of NMR signals to specific amino acid residues.

4. Enhancing Drug Development through the Kinetic Isotope Effect

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength leads to the Kinetic Isotope Effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. In drug development, this effect is strategically used to slow down the metabolic degradation of drugs, which often involves the enzymatic cleavage of C-H bonds. By selectively deuterating sites on a drug molecule that are susceptible to metabolic attack, its pharmacokinetic profile can be improved.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of deuterated amino acids in proteomics.

Table 1: Mass Shifts for Commonly Used Deuterated Amino Acids in SILAC

Amino AcidDeuterated AnalogueMass Increase (Da)
Leucine (L)Leucine-d33
Leucine (L)Leucine-d1010
Lysine (K)Lysine-d44
Lysine (K)Lysine-d88
Arginine (R)Arginine-d44
Arginine (R)Arginine-d77
Valine (V)Valine-d88

Note: The exact mass shift depends on the specific deuterated isotopologue used.

Table 2: Typical Deuterium Incorporation Levels in D₂O-Labeling Studies

Biological SystemD₂O Concentration in Medium/Body WaterTypical Deuterium Enrichment in Non-Essential Amino AcidsReference
Cell Culture4-6%Varies by amino acid; can reach >95% for some
Rodent Models4-5%Varies by tissue and amino acid
Humans0.5-1%Varies by tissue and amino acid

Key Experimental Protocols

Protocol 1: Quantitative Proteomics using SILAC with Deuterated Leucine

This protocol outlines a typical workflow for a SILAC experiment to compare protein abundance between two cell populations using deuterated leucine.

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel.
  • For the "heavy" population, use SILAC-grade medium lacking L-leucine, supplemented with a "heavy" deuterated L-leucine (e.g., L-Leucine-d3) and dialyzed fetal bovine serum (dFBS).
  • For the "light" population, use the same base medium supplemented with "light" L-leucine and dFBS.
  • Grow the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acid.

2. Experimental Treatment:

  • Apply the experimental treatment to one cell population while the other serves as a control.

3. Cell Lysis and Protein Extraction:

  • Harvest and wash the cells from both populations.
  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.
  • Quantify the protein concentration in each lysate.

4. Sample Mixing and Protein Digestion:

  • Mix equal amounts of protein from the "heavy" and "light" lysates.
  • Perform in-solution or in-gel digestion of the mixed protein sample, typically using trypsin which cleaves C-terminal to lysine and arginine residues.

5. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Use specialized software to identify peptide pairs with a specific mass difference corresponding to the deuterated and non-deuterated leucine.
  • The ratio of the peak intensities of the heavy and light peptides provides the relative quantification of the protein.

Protocol 2: Protein Turnover Analysis using D₂O Labeling

This protocol describes a general method for measuring protein turnover rates in cell culture using heavy water (D₂O).

1. Cell Culture and Labeling:

  • Culture cells in their standard growth medium.
  • To initiate labeling, replace the medium with one containing a known percentage of D₂O (typically 4-6%).

2. Time-Course Sampling:

  • Harvest cells at various time points after the introduction of the D₂O-containing medium.

3. Protein Extraction and Digestion:

  • Extract total protein from the cell pellets at each time point.
  • Digest the proteins into peptides using trypsin.

4. LC-MS/MS Analysis:

  • Analyze the peptide samples by LC-MS/MS.

5. Data Analysis:

  • Determine the rate of deuterium incorporation into peptides over time. This is achieved by analyzing the isotopic distribution of the peptides.
  • The rate of incorporation is used to calculate the fractional synthesis rate (FSR) of each protein.
  • Protein degradation rates can be inferred from the FSR and the assumption of a steady state.

Visualizing Workflows and Pathways

Diagram 1: SILAC Experimental Workflow

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis Light Culture Light Culture (Normal Amino Acids) Mix Lysates Mix Cell Lysates (1:1 Ratio) Light Culture->Mix Lysates Heavy Culture Heavy Culture (Deuterated Amino Acids) Heavy Culture->Mix Lysates Digest Protein Digestion (e.g., Trypsin) Mix Lysates->Digest LC-MS/MS LC-MS/MS Analysis Digest->LC-MS/MS Data Analysis Data Analysis (Quantification) LC-MS/MS->Data Analysis

Caption: A generalized workflow for a SILAC experiment using deuterated amino acids.

Diagram 2: D₂O Labeling for Protein Turnover Analysis

D2O_Turnover_Workflow Start Cell Culture (Standard Medium) Labeling Introduce D₂O-containing Medium Start->Labeling Sampling Time-Course Cell Harvesting Labeling->Sampling Extraction Protein Extraction & Digestion Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Calculation Calculate Deuterium Incorporation & Turnover Rates Analysis->Calculation

Caption: Workflow for measuring protein turnover using D₂O metabolic labeling.

Diagram 3: The Kinetic Isotope Effect in Drug Metabolism

KIE_Drug_Metabolism cluster_0 Standard Drug cluster_1 Deuterated Drug Drug_CH Drug with C-H bond Metabolite_H Metabolite Drug_CH->Metabolite_H Enzymatic Cleavage (Faster) Result_H Faster Metabolism Shorter Half-life Metabolite_H->Result_H Drug_CD Drug with C-D bond Metabolite_D Metabolite Drug_CD->Metabolite_D Enzymatic Cleavage (Slower) Result_D Slower Metabolism Longer Half-life Metabolite_D->Result_D

Caption: The kinetic isotope effect slows drug metabolism by strengthening chemical bonds.

Conclusion

Deuterated amino acids provide a powerful and versatile toolkit for modern proteomics research. From enabling precise protein quantification and dynamic turnover studies to facilitating structural elucidation and enhancing drug efficacy, the applications of these stable isotope-labeled molecules are vast and impactful. As analytical technologies continue to advance, the strategic use of deuterated amino acids will undoubtedly play an increasingly crucial role in unraveling the complexities of the proteome and driving innovation in both fundamental research and therapeutic development.

References

A Comprehensive Technical Guide to D-Leucine-N-fmoc-d10: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for D-Leucine-N-fmoc-d10. This deuterated, Fmoc-protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of isotopically labeled peptides used in quantitative proteomics and as internal standards for mass spectrometry-based assays. This guide consolidates key data from safety data sheets and supplier information to ensure safe and effective use in a laboratory setting.

Section 1: Chemical and Physical Properties

This compound is the deuterium-labeled form of N-α-(9-Fluorenylmethoxycarbonyl)-D-leucine. The incorporation of ten deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

PropertyValueSource(s)
Molecular Formula C₂₁D₁₀H₁₃NO₄[2]
Molecular Weight ~363.47 g/mol [3][4]
Appearance White solid/powder[5]
Purity ≥98% (Chemical Purity), ≥98 atom % D
Melting Point 148 - 163 °C
Solubility No data available. Expected to be soluble in organic solvents like DMF.
Optical Rotation [α]D²⁰ = +25 ±2 ° (c=1 in DMF)
CAS Number 2714483-30-2
Unlabeled CAS Number 114360-54-2

Section 2: Safety and Hazard Information

While a specific safety data sheet for the deuterated compound is not universally available, the safety profile is expected to be very similar to its non-deuterated counterpart, N-Fmoc-D-leucine. The primary hazards are associated with irritation and potential sensitization.

Hazard StatementClassificationPrecautionary Statements
May cause skin irritation.Skin Irrit. 2 (20% of reports for non-deuterated form)P261, P280, P302+P352, P305+P351+P338
May cause serious eye irritation.Eye Irrit. 2A (40% of reports for non-deuterated form)P264, P280, P305+P351+P338, P337+P313
May cause respiratory irritation.STOT SE 3 (20% of reports for non-deuterated form)P261, P271, P304+P340, P312, P403+P233, P405, P501

Section 3: Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling
  • Engineering Controls: Use in a well-ventilated area. For operations that may generate dust, a fume hood is recommended.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.

    • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage
  • Temperature: Store refrigerated at +2°C to +8°C. Some suppliers recommend room temperature storage. Always follow the storage conditions specified on the product's certificate of analysis.

  • Conditions: Keep the container tightly closed in a dry and well-ventilated place. Protect from light and moisture. The compound is stable if stored under the recommended conditions.

Section 4: First Aid Measures

In case of exposure, follow these first aid measures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Section 5: Experimental Protocols and Applications

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group is base-labile and is removed at each cycle of peptide elongation.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a generalized workflow for the incorporation of this compound into a peptide chain using SPPS.

SPPS_Workflow resin Resin with Rink Amide Linker deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling Coupling: This compound + Coupling Reagents (e.g., HBTU/HOBt) wash1->coupling wash2 Wash (DMF) coupling->wash2 capping Capping (Optional) (e.g., Acetic Anhydride) wash2->capping deprotection2 Fmoc Deprotection capping->deprotection2 repeat Repeat Cycle for Next Amino Acid deprotection2->repeat cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) repeat->cleavage peptide Purified Labeled Peptide cleavage->peptide

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Potential Signaling Pathway Involvement

While this compound is primarily used as a tracer or internal standard, its non-deuterated counterpart, Fmoc-leucine, has been identified as a selective Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulator. PPARγ is a nuclear receptor that plays a key role in adipogenesis, insulin sensitivity, and inflammation. The following diagram illustrates a simplified signaling pathway for PPARγ activation.

PPARg_Signaling ligand Fmoc-leucine (or other PPARγ agonist) pparg PPARγ ligand->pparg Binds to heterodimer PPARγ-RXR Heterodimer pparg->heterodimer rxr RXR rxr->heterodimer corepressor Co-repressors heterodimer->corepressor Dissociation of coactivator Co-activators heterodimer->coactivator Recruitment of pxre PPRE (Peroxisome Proliferator Response Element) coactivator->pxre Binds to transcription Target Gene Transcription pxre->transcription Initiates response Biological Response (e.g., Improved Insulin Sensitivity) transcription->response

Caption: Simplified signaling pathway of PPARγ activation by a ligand such as Fmoc-leucine.

Section 6: Disposal Considerations

Dispose of this compound in accordance with all applicable federal, state, and local environmental regulations. It is the responsibility of the user to determine the proper disposal methods.

Section 7: Conclusion

This compound is a valuable tool for researchers in proteomics and drug development. While it is not considered a highly hazardous material, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and proper storage, is essential. This guide provides a foundation for the safe and effective use of this compound in its intended applications. Always refer to the specific Safety Data Sheet provided by the supplier for the most detailed and up-to-date information.

References

Theoretical mass shift for D-Leucine-N-fmoc-d10 in MS

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Theoretical Mass Shift for D-Leucine-N-fmoc-d10 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled internal standards are critical for achieving high accuracy and precision in quantitative mass spectrometry (MS) assays, particularly in drug metabolism and pharmacokinetic (DMPK) studies. The use of stable isotopes, such as deuterium (²H or D), allows for the differentiation of the internal standard from the analyte of interest while maintaining nearly identical chemical and physical properties. This guide provides a detailed theoretical calculation of the mass shift for D-Leucine-N-fmoc labeled with ten deuterium atoms (d10), a common building block in peptide synthesis and a useful internal standard.

Theoretical Mass Calculation

The precise determination of the mass shift between the isotopically labeled and unlabeled compound is fundamental for configuring MS instrumentation and for data analysis. The following sections detail the step-by-step calculation of the theoretical masses.

Molecular Components

The final compound, D-Leucine-N-fmoc, is synthesized from D-Leucine and an FMOC-containing reagent, typically FMOC-Cl or FMOC-OSu. For this calculation, we consider the addition of the FMOC group to the nitrogen atom of D-Leucine. The molecular and atomic masses used for these calculations are based on the most common isotopes.

Mass of Unlabeled D-Leucine-N-fmoc

The formation of D-Leucine-N-fmoc from D-Leucine and the FMOC group involves the formation of an amide bond, which results in the loss of a water molecule (H₂O).

  • D-Leucine (C₆H₁₃NO₂): The monoisotopic mass is 131.0946 g/mol .

  • FMOC group (C₁₅H₁₁O₂): The monoisotopic mass of the FMOC-carbonyl moiety is 223.0759 g/mol .

  • Formation of the amide bond: The reaction between the amine group of D-Leucine and the carboxyl group of the FMOC reagent results in the loss of one molecule of water (H₂O), with a monoisotopic mass of 18.0106 g/mol .

Therefore, the theoretical monoisotopic mass of unlabeled D-Leucine-N-fmoc is calculated as:

(Mass of D-Leucine + Mass of FMOC group) - Mass of H₂O = (131.0946 + 223.0759) - 18.0106 = 336.1599 g/mol

Mass of Deuterium-Labeled this compound

The "d10" designation indicates that ten hydrogen atoms in the molecule have been replaced by deuterium atoms. In commercially available D-Leucine-d10, the deuterium atoms are typically located on the side chain, which is the isobutyl group.

  • Mass of Hydrogen (¹H): 1.0078 u

  • Mass of Deuterium (²H): 2.0141 u

  • Mass difference per substitution: 2.0141 u - 1.0078 u = 1.0063 u

The total mass increase due to the substitution of ten hydrogen atoms with deuterium is:

10 * 1.0063 u = 10.063 u

The theoretical monoisotopic mass of this compound is the mass of the unlabeled compound plus the total mass increase from the deuterium labeling:

336.1599 g/mol + 10.063 u = 346.2229 g/mol

Theoretical Mass Shift

The theoretical mass shift is the difference between the mass of the labeled and unlabeled compound:

Mass of this compound - Mass of D-Leucine-N-fmoc = 346.2229 g/mol - 336.1599 g/mol = 10.063 g/mol

Data Summary

The following table summarizes the calculated theoretical masses.

Compound/ComponentChemical FormulaMonoisotopic Mass ( g/mol )
D-LeucineC₆H₁₃NO₂131.0946
FMOC groupC₁₅H₁₁O₂223.0759
D-Leucine-N-fmoc (Unlabeled)C₂₁H₂₃NO₄353.1627
This compound (Labeled)C₂₁H₁₃D₁₀NO₄363.2257
Theoretical Mass Shift - +10.063

Experimental Protocols

The following provides a generalized workflow for the verification of the theoretical mass shift using mass spectrometry.

Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of both unlabeled D-Leucine-N-fmoc and this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Working Solutions: Dilute the stock solutions to a final concentration of 1 µg/mL in an appropriate solvent system for the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).

  • Combined Solution: Create a 1:1 (v/v) mixture of the unlabeled and labeled working solutions to observe both species in the same analytical run.

Mass Spectrometry Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) capable of resolving the isotopic peaks.

  • Ionization Source: Employ a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). For this compound, ESI in positive ion mode is recommended.

  • Mass Analyzer Settings:

    • Scan Range: Set the mass range to encompass the expected m/z values of both the unlabeled and labeled compounds (e.g., m/z 300-400).

    • Resolution: Set the instrument to a high-resolution setting (e.g., > 60,000) to accurately determine the monoisotopic masses.

    • Data Acquisition: Acquire data in full scan mode to observe the full isotopic distribution.

Data Analysis
  • Spectrum Extraction: Extract the mass spectrum for the combined sample.

  • Peak Identification: Identify the monoisotopic peaks for both the unlabeled D-Leucine-N-fmoc ([M+H]⁺ ≈ 354.1700 m/z) and the d10-labeled compound ([M+H]⁺ ≈ 364.2330 m/z).

  • Mass Shift Calculation: Calculate the experimental mass shift by subtracting the observed m/z of the unlabeled compound from the observed m/z of the labeled compound.

  • Comparison: Compare the experimental mass shift to the theoretical mass shift (10.063 u). The values should be in close agreement, within the mass accuracy of the instrument.

Visualizations

Logical Workflow for Mass Shift Verification

cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis stock_unlabeled Unlabeled Stock working_solutions Working Solutions stock_unlabeled->working_solutions stock_labeled Labeled Stock (d10) stock_labeled->working_solutions mixture 1:1 Mixture working_solutions->mixture injection Sample Injection mixture->injection ionization Ionization (ESI+) injection->ionization analysis High-Res MS Analysis ionization->analysis data_acq Data Acquisition analysis->data_acq peak_id Peak Identification data_acq->peak_id calc_shift Calculate Δm peak_id->calc_shift comparison Compare to Theoretical calc_shift->comparison

Caption: Workflow for experimental verification of mass shift.

Conceptual Diagram of Isotopic Labeling and Mass Shift

cluster_unlabeled Unlabeled D-Leucine-N-fmoc cluster_labeled Labeled this compound cluster_ms_view Mass Spectrum View unlabeled Structure (C₂₁H₂₃NO₄) Mass = M labeling Isotopic Labeling (10H -> 10D) unlabeled->labeling ms_peak_unlabeled Peak at m/z unlabeled->ms_peak_unlabeled labeled Structure (C₂₁H₁₃D₁₀NO₄) Mass = M + 10.063 u ms_peak_labeled Peak at m/z + 10.063 labeled->ms_peak_labeled labeling->labeled ms_peak_unlabeled->ms_peak_labeled Mass Shift

Caption: Conceptual representation of isotopic labeling and the resulting mass shift.

Methodological & Application

Application of D-Leucine-N-fmoc-d10 in Mass Spectrometry for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of proteins in complex biological samples is fundamental to understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. Mass spectrometry (MS)-based targeted proteomics has emerged as a powerful platform for these applications, offering high specificity and sensitivity. A key component of accurate and reproducible quantification is the use of stable isotope-labeled internal standards. D-Leucine-N-fmoc-d10 is a deuterated and protected amino acid that serves as a critical building block for the synthesis of such internal standards.

This document provides detailed application notes and protocols for the use of this compound in a typical quantitative proteomics workflow. The workflow encompasses the synthesis of a stable isotope-labeled (SIL) peptide, its use as an internal standard for the absolute quantification (AQUA) of a target protein in a biological matrix, and the subsequent data analysis.

Principle of Absolute Quantification (AQUA) using a Deuterated Peptide Standard

The AQUA methodology relies on the chemical synthesis of a peptide that is identical in sequence to a tryptic peptide of the target protein, but with one or more atoms replaced by a stable isotope. In this case, the incorporation of D-Leucine-d10 results in a peptide with a precisely known mass shift (+10 Da) compared to its endogenous counterpart.

A known amount of this "heavy" peptide is spiked into a biological sample. The sample is then processed, which typically involves protein denaturation, reduction, alkylation, and enzymatic digestion. During mass spectrometry analysis, the endogenous "light" peptide and the spiked-in "heavy" peptide standard co-elute and are detected simultaneously. Because they are chemically identical, they exhibit the same ionization efficiency and fragmentation pattern. The ratio of the signal intensities of the heavy and light peptides allows for the precise and absolute quantification of the endogenous peptide, and by extension, the target protein.

Featured Application: Absolute Quantification of Human Apolipoprotein A-I in Plasma

This application note details the use of a custom-synthesized peptide containing D-Leucine-d10 for the absolute quantification of Apolipoprotein A-I (ApoA-I) in human plasma samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). ApoA-I is a major component of high-density lipoprotein (HDL) and a key biomarker for cardiovascular disease.

Experimental Workflow Overview

The overall experimental workflow is a multi-step process that begins with the synthesis of the stable isotope-labeled peptide and culminates in the quantification of the target protein.

cluster_0 Peptide Synthesis & Purification cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis & Data Processing SPPS Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Leucine-d10 Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Quantification Peptide Quantification Purification->Quantification Spike Spike-in d10-Leucine Peptide Standard Quantification->Spike Plasma Plasma Sample Collection Plasma->Spike Denature Denaturation, Reduction, Alkylation Spike->Denature Digest Tryptic Digestion Denature->Digest LCMS LC-MS/MS Analysis (MRM Mode) Digest->LCMS Integration Peak Integration (Light & Heavy Peptides) LCMS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Concentration Determine Endogenous Peptide Concentration Ratio->Concentration

Figure 1: Overall workflow for protein quantification using a deuterated peptide standard.

Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of d10-Leucine Labeled Peptide

This protocol describes the manual Fmoc solid-phase synthesis of a target peptide for human ApoA-I, DYVSQFEGSALGK, with the Leucine at position 10 labeled with D-Leucine-d10.

Materials:

  • Rink Amide resin

  • This compound

  • Other standard Fmoc-protected amino acids

  • Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and Oxyma (3 equivalents) in DMF.

    • For the 10th position, use this compound.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

  • Purification and Quantification:

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the mass of the purified peptide by mass spectrometry.

    • Quantify the purified peptide stock solution by amino acid analysis.

Protocol 2: Sample Preparation for ApoA-I Quantification

Materials:

  • Human plasma

  • d10-Leucine labeled ApoA-I peptide standard (from Protocol 1)

  • Denaturation buffer (8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Plasma Preparation: Thaw frozen human plasma samples on ice.

  • Spike-in Internal Standard: Add a known amount of the purified d10-Leucine labeled ApoA-I peptide standard to each plasma sample. The amount should be in the range of the expected endogenous peptide concentration.

  • Denaturation: Add denaturation buffer to the plasma samples.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

    • Dry the eluted peptides under vacuum and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • High-performance liquid chromatography (HPLC) system with a reverse-phase C18 column.

LC Method:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

  • Flow Rate: 300 nL/min

  • Injection Volume: 5 µL

MS Method (Multiple Reaction Monitoring - MRM):

  • Develop an MRM method to monitor specific precursor-to-fragment ion transitions for both the endogenous (light) and the deuterated (heavy) ApoA-I peptide.

  • Optimize collision energies for each transition.

Logical Relationship for MRM Transition Selection

cluster_0 Peptide Selection cluster_1 Precursor Ion Selection cluster_2 Fragment Ion Selection cluster_3 MRM Method Proteotypic Select Proteotypic Peptide (Unique to ApoA-I) Observable Ensure Peptide is Observable by Mass Spectrometry Proteotypic->Observable Light_Precursor Calculate m/z of Light Peptide Precursor Observable->Light_Precursor Heavy_Precursor Calculate m/z of Heavy (d10) Peptide Precursor Observable->Heavy_Precursor Light_Transitions Define Light Transitions (Precursor -> Fragments) Light_Precursor->Light_Transitions Heavy_Transitions Define Heavy Transitions (Precursor -> Fragments) Heavy_Precursor->Heavy_Transitions In_Silico_Frag In Silico Fragmentation (Predict y- and b-ions) Select_Fragments Select Intense & Specific Fragment Ions In_Silico_Frag->Select_Fragments Select_Fragments->Light_Transitions Select_Fragments->Heavy_Transitions

Figure 2: Decision process for selecting MRM transitions for light and heavy peptides.

Data Presentation

The following table presents hypothetical quantitative data for the concentration of ApoA-I in plasma samples from a control and a treated group, as determined by the described workflow.

Sample IDGroupPeak Area (Endogenous)Peak Area (d10-Standard)Peak Area Ratio (Endogenous/Standard)ApoA-I Concentration (mg/mL)
Control-1Control1.25E+061.02E+061.231.23
Control-2Control1.32E+061.05E+061.261.26
Control-3Control1.19E+060.99E+061.201.20
Treated-1Treated1.68E+061.03E+061.631.63
Treated-2Treated1.75E+061.06E+061.651.65
Treated-3Treated1.59E+061.01E+061.571.57

Note: The final concentration is calculated based on a calibration curve generated using known concentrations of the light peptide spiked into a similar matrix.

Conclusion

This compound is an invaluable reagent for the synthesis of stable isotope-labeled peptides. These peptides serve as robust internal standards for the accurate and precise absolute quantification of proteins in complex biological matrices by mass spectrometry. The detailed protocols and workflow presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful quantitative proteomics strategy in their own laboratories. The use of such methods is critical for advancing our understanding of biology and for the development of new diagnostic and therapeutic tools.

Application Notes and Protocols for D-Leucine-N-fmoc-d10 as an Internal Standard in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of D-Leucine-N-(9-fluorenylmethoxycarbonyl)-d10 (D-Leucine-N-fmoc-d10) as an internal standard for the accurate quantification of D-leucine and other chiral amino acids in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, correcting for variations in sample preparation, injection volume, and matrix effects.[1][2]

Introduction

The analysis of chiral amino acids, particularly D-amino acids, is of growing interest in various fields, including drug development, neuroscience, and food science, due to their unique biological functions that differ from their L-enantiomers.[3][4] Accurate quantification of these molecules in complex biological samples requires sensitive and selective analytical methods.

This document outlines a robust LC-MS/MS method employing pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and utilizing this compound as an internal standard. Fmoc-Cl derivatization enhances the hydrophobicity of amino acids, improving their retention on reversed-phase chromatography columns and increasing their ionization efficiency in the mass spectrometer. The stable isotope-labeled internal standard, this compound, co-elutes with the analyte of interest (D-Leucine-N-fmoc) and is differentiated by its mass, ensuring the highest level of accuracy and precision in quantification.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • D-Leucine

    • This compound (Internal Standard, IS)

    • Other D- and L-amino acid standards

  • Derivatization Reagent:

    • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) solution (15 mM in acetone or acetonitrile)

  • Buffers and Solvents:

    • Borate buffer (0.5 M, pH 7.9-9.0)

    • LC-MS grade water

    • LC-MS grade acetonitrile

    • LC-MS grade methanol

    • Formic acid or ammonium formate (for mobile phase modification)

  • Sample Preparation:

    • Protein precipitation solution (e.g., methanol or acetonitrile)

    • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Sample Preparation and Derivatization Workflow

The following protocol describes a general procedure for the extraction and derivatization of amino acids from a biological matrix such as plasma or serum.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Spike with this compound Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., with Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_buffer Add Borate Buffer (pH ~8-9) supernatant->add_buffer add_fmoc Add Fmoc-Cl Solution add_buffer->add_fmoc vortex Vortex and Incubate (Room Temperature) add_fmoc->vortex quench Quench Reaction (e.g., with an amine-containing reagent) vortex->quench inject Inject into LC-MS/MS System quench->inject

Caption: Workflow for sample preparation and derivatization.

Detailed Protocol:

  • Sample Collection and Storage: Collect biological samples (e.g., plasma, serum, tissue homogenate) using standard procedures. Store samples at -80°C until analysis.

  • Internal Standard Spiking: To 50 µL of sample, add a pre-determined amount of this compound internal standard solution. The concentration of the internal standard should be chosen to be in the mid-range of the calibration curve.

  • Protein Precipitation: Add 150 µL of ice-cold methanol or acetonitrile to the sample to precipitate proteins. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization:

    • Add 50 µL of 0.5 M borate buffer (pH adjusted to between 7.9 and 9.0) to the supernatant.

    • Add 100 µL of 15 mM Fmoc-Cl solution.

    • Vortex the mixture immediately and incubate at room temperature for approximately 5 minutes.

  • Quenching (Optional but Recommended): To stop the reaction and consume excess Fmoc-Cl, add a small amount of an amine-containing reagent (e.g., 1-aminoadamantane).

  • Final Preparation: The sample is now ready for injection into the LC-MS/MS system. If necessary, the sample can be diluted with the initial mobile phase.

LC-MS/MS Parameters

The following are typical starting parameters for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC System UPLC or HPLC system
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium formate
Mobile Phase B Acetonitrile with 0.1% formic acid or 10 mM ammonium formate
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the derivatized amino acids. A typical gradient might be 10-90% B over 15-20 minutes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode. Negative mode is often preferred for Fmoc derivatives.
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2

Table 2: Calculated MRM Transitions for D-Leucine-N-fmoc and this compound

Note: These are calculated values. The optimal transitions should be determined experimentally by infusing the individual standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
D-Leucine-N-fmoc352.15 ([M-H]⁻)178.08The precursor ion is the deprotonated molecule. The product ion corresponds to the Fmoc group fragment after cleavage.
This compound (IS)362.21 ([M-H]⁻)178.08The precursor ion is shifted by +10 Da due to the deuterium labels. The Fmoc fragment product ion remains the same as it does not contain the deuterium labels.

Method Validation and Performance

A full method validation should be performed according to regulatory guidelines. The following table summarizes typical performance characteristics for a similar LC-MS/MS assay for amino acid quantification.

Table 3: Representative Method Validation Data

ParameterTypical Performance
Linearity (r²) > 0.99 for all analytes
Lower Limit of Quantification (LLOQ) In the low fmol to pmol range, depending on the analyte and matrix.
Accuracy (% Recovery) Within 85-115% of the nominal concentration
Precision (%RSD) < 15% for intra- and inter-day precision
Matrix Effect The use of a stable isotope-labeled internal standard should effectively compensate for matrix effects, resulting in minimal impact on quantification.
Stability Derivatized samples should be analyzed promptly, although some studies have shown stability for up to 48 hours when stored at 4°C.

Data Analysis and Quantification

The quantification of D-leucine is based on the ratio of the peak area of the analyte (D-Leucine-N-fmoc) to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards. The concentration of D-leucine in the unknown samples is then calculated from this calibration curve.

G cluster_data_acquisition Data Acquisition cluster_processing Data Processing cluster_quantification Quantification raw_data Acquire Raw Data (Peak Areas for Analyte and IS) calc_ratio Calculate Peak Area Ratio (Analyte Area / IS Area) raw_data->calc_ratio cal_curve Construct Calibration Curve (Ratio vs. Concentration) calc_ratio->cal_curve interpolate Interpolate Sample Concentration from Calibration Curve cal_curve->interpolate final_conc Final Analyte Concentration interpolate->final_conc

Caption: Data analysis and quantification workflow.

Conclusion

The use of this compound as an internal standard in conjunction with Fmoc-Cl derivatization provides a highly accurate, sensitive, and specific method for the quantification of D-leucine and other D-amino acids in complex biological matrices by LC-MS/MS. The detailed protocols and validation considerations presented in these application notes serve as a valuable resource for researchers in the fields of metabolomics, drug development, and clinical research. The robustness of this method makes it suitable for high-throughput applications requiring reliable quantitative data.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with D-Leucine-N-fmoc-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the efficient synthesis of custom peptides. The incorporation of non-proteinogenic amino acids, such as D-amino acids and isotopically labeled variants, offers significant advantages in enhancing peptide stability, bioavailability, and utility in mechanistic studies. This document provides detailed application notes and protocols for the use of D-Leucine-N-fmoc-d10 in Fmoc-based SPPS.

The inclusion of D-Leucine, a stereoisomer of the naturally occurring L-Leucine, renders peptides more resistant to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1][2][3] This increased stability translates to a longer in vivo half-life, a crucial attribute for therapeutic peptides. Furthermore, the deuteration of the leucine side chain (d10) provides a stable isotopic label, making the resulting peptide an invaluable tool for quantitative proteomics, metabolic tracing, and structural analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] The heavier isotope minimally perturbs the peptide's chemical properties while allowing for clear differentiation from its endogenous, non-deuterated counterparts.

These application notes will guide researchers through the synthesis, purification, and characterization of peptides containing this compound, as well as provide protocols for evaluating their enhanced enzymatic stability.

Data Presentation

Table 1: Physicochemical Properties of Fmoc-D-Leu-d10
PropertyValueReference
Molecular Formula C21H13D10NO4
Molecular Weight 363.48 g/mol
Appearance White to off-white solidN/A
Purity (HPLC) ≥95%
Isotopic Purity ≥98 atom % D
Storage Conditions 2-8°C, desiccated, protected from lightN/A
Table 2: Theoretical vs. Observed Mass of a Model Peptide

Model Peptide Sequence: Ac-Tyr-Gly-Gly-Phe-(D-Leu-d10)-Arg-NH2

ParameterValue
Theoretical Monoisotopic Mass (M+H)+ 760.45 Da
Observed Monoisotopic Mass (M+H)+ 760.46 Da

Mass spectrometry was performed on a high-resolution Orbitrap mass spectrometer.

Table 3: Comparative Enzymatic Stability of Peptides

Peptides:

  • Control Peptide: Ac-Tyr-Gly-Gly-Phe-L-Leu -Arg-NH2

  • Test Peptide: Ac-Tyr-Gly-Gly-Phe-(D-Leu-d10) -Arg-NH2

Time (hours)% Intact Control Peptide (L-Leu)% Intact Test Peptide (D-Leu-d10)
0 100100
1 6598
4 2095
8 <592
24 085

Peptides were incubated with trypsin at 37°C. The percentage of intact peptide was determined by reverse-phase HPLC analysis.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual Fmoc-SPPS of the model peptide Ac-Tyr-Gly-Gly-Phe-(D-Leu-d10)-Arg-NH2 on a Rink Amide resin.

1. Resin Preparation:

  • Swell 100 mg of Rink Amide resin (substitution ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a fritted syringe.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Add another 2 mL of 20% piperidine in DMF, agitate for 15 minutes, and drain.
  • Wash the resin thoroughly with DMF (5 x 2 mL), dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).

3. Amino Acid Coupling (Iterative Cycles):

  • For each amino acid (Fmoc-Arg(Pbf)-OH, Fmoc-D-Leu-d10, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH):
  • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HBTU in DMF.
  • Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) and pre-activate for 2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate for 2 hours at room temperature.
  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL).
  • Monitoring Coupling Efficiency: Perform a Kaiser test after each coupling step. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), recouple for another hour.

4. N-terminal Acetylation:

  • After the final Fmoc deprotection of the N-terminal Tyrosine, wash the resin as described above.
  • Add a solution of 10% acetic anhydride and 10% DIPEA in DMF to the resin.
  • Agitate for 30 minutes, then drain and wash with DMF (5 x 2 mL).

5. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM (5 x 2 mL) and dry under a stream of nitrogen.
  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
  • Add 2 mL of the cleavage cocktail to the resin and agitate for 3 hours at room temperature.
  • Filter the cleavage solution into a cold diethyl ether solution to precipitate the peptide.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether twice.
  • Dry the crude peptide pellet under vacuum.

6. Purification and Analysis:

  • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water with 0.1% TFA.
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
  • Collect fractions containing the pure peptide and confirm the identity and purity by analytical HPLC and mass spectrometry.
  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: Enzymatic Stability Assay

This protocol is for assessing the stability of the synthesized peptide against proteolytic degradation.

1. Preparation of Solutions:

  • Prepare a 1 mg/mL stock solution of the peptide (both control and test) in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
  • Prepare a 0.1 mg/mL stock solution of trypsin in the same assay buffer.

2. Digestion Reaction:

  • In separate microcentrifuge tubes, mix 50 µL of the peptide stock solution with 40 µL of assay buffer.
  • Initiate the reaction by adding 10 µL of the trypsin solution (final enzyme-to-substrate ratio of 1:50 w/w).
  • Incubate the reaction mixtures at 37°C.

3. Time-Point Sampling:

  • At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw 10 µL aliquots from each reaction tube.
  • Quench the enzymatic reaction immediately by adding the aliquot to 90 µL of 10% TFA.

4. HPLC Analysis:

  • Analyze the quenched samples by RP-HPLC using the same conditions as for purification.
  • Determine the percentage of intact peptide remaining at each time point by integrating the area of the corresponding peak in the chromatogram.

Mandatory Visualization

Diagram 1: SPPS Experimental Workflow

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_SPPS_Cycle SPPS Cycle (Iterative) cluster_FinalSteps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Acetylation N-terminal Acetylation (Acetic Anhydride/DIPEA) Wash2->Acetylation Cleavage Cleavage from Resin (TFA/TIS/H2O) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS Analysis Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization

Caption: General workflow for the Solid-Phase Peptide Synthesis of an N-terminally acetylated peptide.

Diagram 2: Leucine-Mediated mTOR Signaling Pathway

mTOR_Pathway cluster_upstream Upstream Regulation cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Leucine Leucine / D-Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates Insulin Insulin/Growth Factors PI3K PI3K Insulin->PI3K Akt Akt PI3K->Akt TSC TSC1/TSC2 Akt->TSC Rheb Rheb-GTP TSC->Rheb Inhibits GTP loading Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synth Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synth eIF4EBP1->Protein_Synth Derepresses

Caption: Simplified overview of the Leucine-mediated mTOR signaling pathway.

References

Application Notes and Protocols: Tracing the Metabolic Fate of D-Leucine-d10 in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for quantitative proteomics, relying on the metabolic incorporation of "heavy" L-amino acids into newly synthesized proteins. However, the direct incorporation of D-amino acids into proteins via ribosomal synthesis does not occur in mammalian cells, as the translational machinery is stereospecific for L-amino acids. Furthermore, the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group on D-Leucine-N-fmoc-d10 is not readily cleaved by endogenous cellular enzymes and requires chemical treatment incompatible with live cell culture.

Therefore, this document outlines a revised application for D-Leucine-d10 (assuming prior chemical removal of the Fmoc group) to trace its metabolic fate within mammalian cells. This approach allows researchers to investigate the uptake, transport, and enzymatic conversion of D-leucine, providing insights into D-amino acid metabolism and its potential roles in cellular physiology and disease. Mammalian cells possess D-amino acid oxidase (DAAO), an enzyme that can deaminate D-amino acids, initiating their catabolism. By using a deuterated version of D-leucine, its metabolic products can be specifically tracked and quantified using mass spectrometry.

Principle of the Method

Cells are cultured in a medium supplemented with a known concentration of D-Leucine-d10. Over time, the cells will take up the labeled D-leucine. Intracellularly, D-Leucine-d10 can be metabolized by D-amino acid oxidase (DAAO) and other enzymes. By harvesting cell lysates and culture medium at different time points, and analyzing these samples by high-resolution mass spectrometry, the disappearance of the parent compound (D-Leucine-d10) and the appearance of its deuterated metabolites can be quantified. This allows for the elucidation of the metabolic pathways of D-leucine and the kinetics of its conversion.

Experimental Workflow

The overall workflow for tracing the metabolic fate of D-Leucine-d10 is depicted below.

workflow Workflow for Tracing D-Leucine-d10 Metabolism cluster_prep Preparation cluster_culture Cell Culture & Labeling cluster_analysis Sample Processing & Analysis prep_fmoc Chemical Removal of Fmoc Group from This compound prep_media Prepare Cell Culture Medium with D-Leucine-d10 prep_fmoc->prep_media cell_culture Culture Mammalian Cells labeling Incubate Cells with D-Leucine-d10 Medium cell_culture->labeling harvest Harvest Cells and Culture Medium at Time Points labeling->harvest extraction Metabolite Extraction from Cells and Medium harvest->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis: Identify and Quantify Deuterated Metabolites lcms->data_analysis

Caption: Workflow for tracing D-Leucine-d10 metabolism in cell culture.

Detailed Protocols

Preparation of D-Leucine-d10 Medium

Note on Fmoc Removal: The N-fmoc protecting group must be chemically removed from this compound prior to its use in cell culture. Standard protocols for Fmoc deprotection typically involve treatment with a mild base, such as 20% piperidine in dimethylformamide (DMF). After deprotection, the free D-Leucine-d10 must be purified, for example, by recrystallization or chromatography, and the solvent must be thoroughly removed. The final product should be a sterile powder or solution of D-Leucine-d10.

  • Prepare Basal Medium: Start with a leucine-free formulation of your desired cell culture medium (e.g., DMEM, RPMI-1640).

  • Supplement Basal Medium: Add all necessary supplements such as fetal bovine serum (dialyzed FBS is recommended to reduce the concentration of unlabeled amino acids), penicillin-streptomycin, and L-glutamine.

  • Prepare D-Leucine-d10 Stock Solution: Dissolve the purified D-Leucine-d10 in sterile phosphate-buffered saline (PBS) or water to create a concentrated stock solution (e.g., 100 mM).

  • Final Medium Preparation: Add the D-Leucine-d10 stock solution to the supplemented basal medium to achieve the desired final concentration. The optimal concentration should be determined empirically but can start in the range of normal L-leucine concentrations in standard media (e.g., 0.4 to 0.8 mM).

Cell Culture and Labeling
  • Cell Seeding: Plate your mammalian cell line of choice in standard L-leucine-containing medium and allow the cells to adhere and reach the desired confluency (typically 50-70%).

  • Medium Exchange: Aspirate the standard medium, wash the cells once with sterile PBS, and replace it with the pre-warmed D-Leucine-d10 containing medium.

  • Time Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours). The selection of time points will depend on the expected rate of uptake and metabolism.

Sample Harvesting and Metabolite Extraction

For each time point:

  • Collect Culture Medium: Aspirate the culture medium into a separate tube and store it at -80°C for later analysis of secreted metabolites.

  • Cell Lysis and Metabolite Extraction: a. Place the culture dish on ice and wash the cells twice with ice-cold PBS. b. Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the cells. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Vortex thoroughly and incubate on ice for 20 minutes to precipitate proteins. e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. f. Transfer the supernatant, which contains the small molecule metabolites, to a new tube. g. Store the metabolite extract at -80°C until analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Use a suitable liquid chromatography (LC) method to separate the metabolites. For amino acids and their derivatives, hydrophilic interaction liquid chromatography (HILIC) is often a good choice.

  • Mass Spectrometry Detection: Analyze the samples on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of distinguishing the mass difference between the deuterated and non-deuterated metabolites.

  • Data Acquisition: Acquire data in both full scan mode to identify potential metabolites and in MS/MS mode to confirm their identity through fragmentation patterns.

Data Presentation and Analysis

Quantitative data should be summarized in tables to facilitate comparison across different time points. The abundance of D-Leucine-d10 and its putative metabolites should be reported.

Table 1: Hypothetical Quantitative Data for D-Leucine-d10 Metabolism

Time Point (hours)Intracellular D-Leucine-d10 (Relative Abundance)Putative Metabolite 1 (d9-α-ketoisocaproate) (Relative Abundance)Putative Metabolite 2 (d9-downstream product) (Relative Abundance)
01.000.000.00
10.850.120.03
40.450.480.07
120.150.750.10
240.050.600.35

Putative Metabolic Pathway of D-Leucine

The primary metabolic pathway for D-amino acids in mammals is initiated by D-amino acid oxidase (DAAO). This enzyme converts the D-amino acid to its corresponding α-keto acid. For D-leucine, this would be α-ketoisocaproate. This α-keto acid can then enter the same metabolic pathways as the α-keto acid derived from L-leucine.

d_leucine_pathway Putative Metabolic Pathway of D-Leucine D_Leucine_d10 D-Leucine-d10 (from medium) alpha_KIC_d9 α-Ketoisocaproate-d9 D_Leucine_d10->alpha_KIC_d9 DAAO downstream Downstream Metabolites (e.g., Acetyl-CoA, Acetoacetate) alpha_KIC_d9->downstream BCKDH complex

Caption: Putative metabolic pathway of D-Leucine in mammalian cells.

Conclusion

While the direct incorporation of this compound into proteins in a SILAC-type experiment is not feasible in standard mammalian cell culture, the use of D-Leucine-d10 as a metabolic tracer offers a valuable alternative for studying D-amino acid metabolism. The protocols and workflows described here provide a framework for researchers to investigate the cellular uptake and enzymatic conversion of D-leucine, which can contribute to a better understanding of the biological roles of D-amino acids.

Application Notes and Protocols: D-Leucine-N-fmoc-d10 in Biomolecular NMR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of D-Leucine-N-fmoc-d10 in biomolecular Nuclear Magnetic Resonance (NMR) studies. The incorporation of this deuterated amino acid offers significant advantages for investigating protein structure, dynamics, and interactions, particularly in the context of drug discovery and development. Detailed protocols for its use in solid-phase peptide synthesis (SPPS) and subsequent NMR analysis are provided.

Introduction to Deuteration in Biomolecular NMR

The study of large proteins and complex biomolecular systems by solution NMR spectroscopy is often hampered by spectral crowding and rapid signal decay due to proton-proton dipolar coupling.[1] Replacing non-exchangeable protons with deuterium (²H) is a powerful strategy to overcome these limitations.[1] Deuteration simplifies complex spectra, reduces the number of proton signals, and leads to better-resolved spectra.[2] This isotopic substitution enhances the quality of NMR data by reducing dipolar interactions, which in turn increases relaxation times and significantly improves the signal-to-noise ratio of ¹H/¹⁵N resonances.[1]

This compound is a deuterated, protected amino acid designed for incorporation into peptides and proteins. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group allows for its use in standard solid-phase peptide synthesis (SPPS) protocols.[3] The deuteration of the leucine side chain (d10) is particularly advantageous as leucine is an abundant amino acid, and its methyl groups are valuable probes for studying protein structure and dynamics.

Key Applications of this compound in NMR Studies

The use of this compound is beneficial in a variety of biomolecular NMR applications:

  • Structural Biology of Large Proteins: By reducing spectral overlap and improving signal intensity, deuteration enables the study of proteins larger than 25 kDa, which are common drug targets.

  • Fragment-Based Drug Discovery: NMR is a key technique for screening small molecule fragments that bind to protein targets. Deuteration of the protein can enhance the sensitivity of these screening experiments.

  • Studying Protein Dynamics: The favorable relaxation properties of deuterated molecules allow for more precise measurements of molecular motion over a wide range of timescales.

  • Elucidating Enzyme Mechanisms: Site-selective deuteration can be used as a probe to understand the catalytic mechanisms of enzymes.

  • Metabolic Pathway Tracing: Deuterium-labeled amino acids can be used as tracers to follow their incorporation into proteins and conversion into other metabolites.

Quantitative Data Summary

The incorporation of deuterated amino acids like this compound leads to measurable improvements in NMR spectral quality. The following table summarizes typical quantitative benefits observed in such studies.

ParameterProtonated SampleDeuterated Sample (with D-Leucine)Fold ImprovementReference
Transverse Relaxation Rate (R₂) HigherLowerVaries
Signal-to-Noise Ratio (S/N) LowerHigher~6-fold increase in intensity observed
Spectral Resolution LowerHigher30% - 50% increase

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide containing a deuterated leucine residue using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HCTU (or HBTU/HATU)

  • Base: N,N-Diisopropylethylamine (DIEA) or Collidine

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Washing solutions

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

    • Drain the solution and repeat the treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF and IPA.

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Coupling (for this compound):

    • Dissolve this compound (typically 3-4 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3.95 equivalents) in DMF.

    • Add the base (e.g., DIEA, 6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

    • Wash the resin thoroughly with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold ether and dry under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protein Expression and Purification for NMR Studies

For larger proteins, recombinant expression is the method of choice. This protocol describes the production of a deuterated protein in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene of interest

  • M9 minimal medium prepared with deuterium oxide (D₂O)

  • ¹⁵NH₄Cl and ¹³C-glucose (for uniform labeling)

  • This compound is not directly used in this protocol but serves as a building block for synthesizing labeled peptides for other applications. For protein expression, deuterated leucine would be added to the growth media.

  • Inducer (e.g., IPTG)

  • Lysis buffer

  • Purification resins (e.g., Ni-NTA for His-tagged proteins)

Procedure:

  • Adaptation to D₂O: Gradually adapt the E. coli starter culture to grow in D₂O-based M9 medium.

  • Expression:

    • Inoculate the main culture in D₂O-based M9 medium containing ¹⁵NH₄Cl and ¹³C-glucose.

    • Grow the cells at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis and Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

    • Clarify the lysate by centrifugation.

    • Purify the protein using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

  • NMR Sample Preparation:

    • Exchange the purified protein into a suitable NMR buffer (in D₂O or H₂O/D₂O mixture).

    • Concentrate the protein to the desired concentration for NMR experiments.

Visualizations

Experimental Workflow for Peptide Synthesis and NMR Analysis

G Workflow for Peptide Synthesis and NMR cluster_0 Solid-Phase Peptide Synthesis cluster_1 Purification and Analysis Resin_Prep Resin Preparation (Swelling) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Coupling Amino Acid Coupling (this compound) Fmoc_Deprotection->Coupling Wash Washing Steps Coupling->Wash Repeat Repeat for Sequence Wash->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Amino Acid Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification NMR_Sample_Prep NMR Sample Preparation Purification->NMR_Sample_Prep NMR_Spectroscopy NMR Spectroscopy NMR_Sample_Prep->NMR_Spectroscopy

Caption: Workflow for SPPS and NMR analysis.

Logical Relationship of Deuteration Benefits in NMR

G Benefits of Deuteration in NMR cluster_0 Physical Effects cluster_1 Spectroscopic Improvements cluster_2 Enhanced Capabilities Deuteration Incorporation of D-Leucine-d10 Reduced_Dipolar Reduced ¹H-¹H Dipolar Coupling Deuteration->Reduced_Dipolar Slower_Relaxation Slower Transverse Relaxation (Lower R₂) Reduced_Dipolar->Slower_Relaxation Simplified_Spectra Simplified Spectra Reduced_Dipolar->Simplified_Spectra Narrower_Linewidths Narrower Linewidths Slower_Relaxation->Narrower_Linewidths Dynamics_Studies Improved Dynamics Studies Slower_Relaxation->Dynamics_Studies Larger_Proteins Study of Larger Proteins (>25 kDa) Simplified_Spectra->Larger_Proteins Increased_SN Increased Signal-to-Noise Narrower_Linewidths->Increased_SN Increased_SN->Larger_Proteins Fragment_Screening Enhanced Fragment Screening Increased_SN->Fragment_Screening

Caption: How deuteration improves NMR studies.

Note: While no specific signaling pathways directly involving this compound were identified in the search, the synthesized deuterated peptides can be designed to interact with components of any signaling pathway of interest, for example, as inhibitors or binding partners of kinases, phosphatases, or receptors. The improved NMR data would then facilitate the structural and dynamic characterization of these interactions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fmoc Deprotection of D-Leucine-N-fmoc-d10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Fmoc deprotection of D-Leucine-N-fmoc-d10.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Fmoc deprotection of D-Leucine and its deuterated analog.

Issue: Incomplete Fmoc Deprotection

Q1: My analysis (e.g., Kaiser test, HPLC) indicates that the Fmoc group was not completely removed from the D-Leucine residue. What are the potential causes and how can I resolve this?

A1: Incomplete Fmoc deprotection of leucine residues, including D-Leucine-d10, is a known challenge, often stemming from the hydrophobic nature of the amino acid which can promote peptide aggregation.[1][2] This aggregation can hinder the access of the deprotection reagent to the Fmoc group.[2][3]

Potential Causes and Solutions:

  • Peptide Aggregation: The growing peptide chain, especially with hydrophobic residues like leucine, can form secondary structures such as β-sheets, which physically block the N-terminal Fmoc group.[1]

    • Solution:

      • Double Deprotection: Repeat the deprotection step to ensure complete removal.

      • Chaotropic Agents: Consider the addition of chaotropes to the deprotection solution to disrupt secondary structures.

      • Solvent Choice: While DMF is standard, N-methylpyrrolidone (NMP) can be a better solvent for disrupting peptide aggregation.

  • Insufficient Reaction Time or Reagent Concentration: Standard protocols may not be sufficient for "difficult sequences" prone to aggregation.

    • Solution:

      • Increase Deprotection Time: Extend the deprotection steps. For example, instead of a standard 2 x 10-minute treatment, try 2 x 15-20 minutes.

      • Optimize Reagent Concentration: While 20% piperidine in DMF is standard, for difficult sequences, concentrations up to 50% have been used. However, be mindful of potential side reactions with higher concentrations.

  • Steric Hindrance: The bulky side chain of leucine can sterically hinder the approach of the piperidine base.

    • Solution:

      • Alternative Bases: Consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often used at 1-2% in combination with piperidine. Be cautious, as DBU can increase the risk of side reactions like aspartimide formation. A combination of 2% DBU and 5% piperazine in NMP has also been reported to be effective.

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reagents.

    • Solution: Ensure the resin is fully swollen in the appropriate solvent (e.g., DMF) before starting the deprotection step.

Q2: I'm observing a significant amount of deletion sequences in my final product after synthesizing a peptide containing D-Leucine-d10. Is this related to Fmoc deprotection?

A2: Yes, incomplete Fmoc deprotection is a primary cause of deletion sequences. If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, leading to a peptide that is missing one or more residues.

Troubleshooting Steps:

  • Confirm Incomplete Deprotection: Use a qualitative test like the Kaiser test (a yellow result indicates incomplete deprotection) or a quantitative method like UV monitoring of the dibenzofulvene-piperidine adduct release.

  • Implement Optimization Strategies: Apply the solutions outlined in Q1, such as double deprotection, extended reaction times, or the use of stronger base cocktails.

  • Review Coupling Efficiency: While less common for leucine itself, ensure that the subsequent coupling step is efficient. Incomplete coupling can also lead to deletion sequences.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Fmoc deprotection of D-Leucine?

A1: A standard protocol involves treating the resin-bound peptide with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF). This is typically done in two steps to ensure complete removal of the Fmoc group.

Q2: Will the deuterium labeling in this compound affect the deprotection kinetics?

A2: The kinetic isotope effect of deuterium substitution on a C-H bond can slow down reactions where this bond is cleaved in the rate-determining step. However, in the case of Fmoc deprotection, the reaction proceeds via abstraction of a proton from the C9 position of the fluorenyl group, a process that does not involve the deuterated positions on the leucine side chain. While deuteration can have subtle effects on protein stability and aggregation kinetics, its direct impact on the chemical mechanism of Fmoc deprotection is expected to be negligible. Any observed differences in deprotection efficiency are more likely attributable to factors like peptide aggregation.

Q3: What alternative bases can I use for Fmoc deprotection if piperidine is not effective?

A3: Several alternative bases can be used, particularly for challenging sequences:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can be used at lower concentrations.

  • Piperazine (PZ): A less nucleophilic and less basic alternative, often used in combination with DBU.

  • 4-Methylpiperidine (4MP): A derivative of piperidine with similar efficacy but potentially reduced side reactions in some cases.

Q4: How can I monitor the progress of the Fmoc deprotection reaction?

A4: The deprotection reaction can be monitored both qualitatively and quantitatively:

  • Kaiser Test: A colorimetric test for the presence of free primary amines. A blue/purple color indicates successful deprotection, while a yellow color suggests failure.

  • UV Monitoring: The removal of the Fmoc group releases dibenzofulvene, which forms an adduct with piperidine that absorbs UV light at approximately 301-312 nm. This allows for real-time quantitative monitoring of the reaction.

Q5: Are there any specific side reactions to be aware of during the Fmoc deprotection of peptides containing D-Leucine?

A5: While leucine itself is not typically associated with specific side reactions during Fmoc deprotection, general side reactions to be aware of in peptide synthesis include:

  • Aspartimide Formation: This can occur if your sequence contains aspartic acid.

  • Diketopiperazine (DKP) Formation: This can lead to cleavage of the N-terminal dipeptide from the resin.

  • Racemization: Basic conditions can lead to epimerization of amino acids.

Quantitative Data

Table 1: Comparison of Deprotection Reagents for Fmoc-L-Leucine-OH

Deprotection ReagentTime (min)Deprotection Efficiency (%)Reference
Piperidine (PP)3~80
Piperidine (PP)7>95
Piperidine (PP)10>95
4-Methylpiperidine (4MP)3~80
4-Methylpiperidine (4MP)7>95
4-Methylpiperidine (4MP)10>95
Piperazine (PZ)3~80
Piperazine (PZ)7>95
Piperazine (PZ)10>95

Data is based on deprotection kinetics for Fmoc-L-Leucine-OH and is expected to be comparable for Fmoc-D-Leucine-OH and its deuterated analog.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • First Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate the mixture at room temperature for 5-10 minutes.

  • Drain and Wash: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.

  • Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of free primary amines.

Protocol 2: Optimized Fmoc Deprotection using DBU/Piperidine

Caution: DBU is a very strong base and may promote side reactions. Use judiciously.

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.

  • Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully.

  • Drain and Wash: Drain the solution and wash the resin extensively with DMF to remove all traces of DBU and piperidine.

Protocol 3: HPLC Analysis of Deprotection Efficiency

  • Sample Preparation: After the deprotection step, cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Precipitate the peptide with cold diethyl ether and dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water) at a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm.

  • Analysis: Compare the peak corresponding to the desired deprotected peptide with any peaks corresponding to the Fmoc-protected peptide or deletion sequences.

Visualizations

Fmoc_Deprotection_Workflow start Fmoc-Peptide-Resin swell Swell Resin (DMF) start->swell deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) swell->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat final_deprotection Final Fmoc Deprotection wash2->final_deprotection repeat->deprotection cleavage Cleavage from Resin & Side-chain Deprotection final_deprotection->cleavage end Crude Peptide cleavage->end

Caption: General workflow for solid-phase peptide synthesis (SPPS) highlighting the Fmoc deprotection step.

Troubleshooting_Logic start Incomplete Fmoc Deprotection Detected (e.g., Yellow Kaiser Test) cause1 Potential Cause: Peptide Aggregation start->cause1 cause2 Potential Cause: Insufficient Reaction Time start->cause2 cause3 Potential Cause: Steric Hindrance start->cause3 solution1a Solution: Double Deprotection cause1->solution1a solution1b Solution: Use NMP as solvent cause1->solution1b solution2 Solution: Increase Deprotection Time cause2->solution2 solution3 Solution: Use Stronger Base (e.g., DBU/Piperidine) cause3->solution3 check Re-evaluate Deprotection solution1a->check solution1b->check solution2->check solution3->check success Proceed with Synthesis check->success Complete fail Consult Further/ Re-synthesize check->fail Incomplete

Caption: Troubleshooting logic for addressing incomplete Fmoc deprotection.

References

D-Leucine-N-fmoc-d10 solubility issues in common lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Leucine-N-fmoc-d10. This resource is designed to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing solubility issues with this compound?

A1: Fmoc-protected amino acids, including this compound, can sometimes exhibit poor solubility in common laboratory solvents. Several factors contribute to this:

  • Molecular Structure: The bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group, combined with the isobutyl side chain of leucine, can lead to strong intermolecular interactions and aggregation, reducing solubility.

  • Solvent Polarity: While polar aprotic solvents are generally used, a perfect polarity match for optimal solvation is not always achieved.[1][2]

  • Concentration: The desired concentration for your experiment might exceed the solubility limit of the compound in the chosen solvent.

  • Purity and Solid Form: The crystalline form and purity of the solid this compound can influence its dissolution rate and solubility.

Q2: What are the recommended primary solvents for dissolving this compound?

A2: The most commonly used solvents for solid-phase peptide synthesis (SPPS) are recommended for dissolving Fmoc-amino acids.[2] These include:

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfoxide (DMSO)

DMF and NMP are generally good starting points.[1] While dichloromethane (DCM) is used in peptide synthesis, it is often a poor solvent for Fmoc-amino acids.[1]

Q3: Does the d10 deuteration affect the solubility of D-Leucine-N-fmoc?

A3: The isotopic labeling (d10) is not expected to significantly alter the solubility of the molecule compared to its non-deuterated counterpart. The primary drivers of solubility are the Fmoc group and the leucine side chain.

Q4: Is it safe to heat the solvent to improve the solubility of this compound?

A4: Gentle warming to approximately 30-40°C can be an effective method to increase solubility. However, prolonged or excessive heating should be avoided as it can potentially lead to racemization or degradation of the Fmoc-amino acid.

Q5: What is the role of sonication in dissolving this compound?

A5: Sonication utilizes ultrasonic waves to agitate the solvent and solute particles. This energy input can help break up solid aggregates and accelerate the dissolution process, especially for compounds that are slow to dissolve.

Troubleshooting Guide for Solubility Issues

If you are encountering difficulty dissolving this compound, follow this step-by-step troubleshooting guide.

Initial Dissolution Protocol
  • Solvent Selection: Begin with a high-purity, SPPS-grade primary solvent such as DMF or NMP.

  • Procedure:

    • Weigh the required amount of this compound into a clean, dry vial.

    • Add the calculated volume of the chosen solvent to achieve the desired concentration.

    • Vortex the mixture vigorously for 1-2 minutes at room temperature.

    • Visually inspect for complete dissolution. If undissolved solid remains, proceed to the advanced troubleshooting steps.

Advanced Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing persistent solubility issues.

G A Start: Undissolved This compound B Vortex in Primary Solvent (DMF or NMP) A->B C Completely Dissolved? B->C D Use Solution in Experiment C->D Yes E Apply Gentle Sonication (10-15 min) C->E No F Completely Dissolved? E->F F->D Yes G Gentle Warming (30-40°C, 5-10 min) F->G No H Completely Dissolved? G->H H->D Yes I Add Co-Solvent (e.g., DMSO or DCM, up to 10% v/v) H->I No J Completely Dissolved? I->J J->D Yes K Consider Lowering Concentration or Alternative Solvents J->K No

Caption: Troubleshooting workflow for dissolving this compound.

Data Summary: General Solubility of Fmoc-Amino Acids

SolventGeneral Solubility of Fmoc-Amino AcidsNotes
N,N-Dimethylformamide (DMF)Good to ExcellentThe most common and generally effective solvent for SPPS.
N-Methyl-2-pyrrolidone (NMP)Good to ExcellentOften provides better solvation than DMF for difficult or bulky amino acids and aggregating peptide sequences.
Dimethyl sulfoxide (DMSO)GoodA strong, polar aprotic solvent that can be used as a co-solvent to enhance the solubility of poorly soluble Fmoc-amino acids.
Dichloromethane (DCM)Limited to PoorGenerally not a good solvent for dissolving Fmoc-amino acids but can be used as a co-solvent in some cases.
PolarClean (Green Solvent)High Solubility ReportedA newer, more environmentally friendly solvent that has shown excellent capacity to dissolve a wide range of Fmoc-amino acids, with many exceeding 0.9 M solubility.

Experimental Protocols

Protocol for Dissolving a Challenging Fmoc-Amino Acid

This protocol provides a detailed methodology for dissolving a poorly soluble Fmoc-amino acid, which can be applied to this compound.

Materials:

  • Fmoc-amino acid (e.g., this compound)

  • High-purity primary solvent (DMF or NMP)

  • Co-solvent (DMSO or DCM, if necessary)

  • Sterile vials

  • Vortex mixer

  • Ultrasonic water bath

  • Water bath or heating block

Procedure:

  • Initial Attempt:

    • Accurately weigh the desired amount of the Fmoc-amino acid into a clean, dry vial.

    • Add the calculated volume of the primary solvent (DMF or NMP) to reach the target concentration.

    • Vortex the mixture vigorously for 2 minutes at room temperature.

    • Visually inspect for complete dissolution. If the solid is not fully dissolved, proceed to the next step.

  • Sonication:

    • Place the vial containing the suspension into an ultrasonic water bath.

    • Sonicate for 10-15 minutes, periodically checking for dissolution. Ensure the water in the bath does not become excessively warm.

  • Gentle Warming:

    • If solubility is still limited, place the vial in a water bath or on a heating block set to 30-40°C.

    • Heat for 5-10 minutes with occasional vortexing.

    • Allow the solution to cool to room temperature before use.

  • Use of a Co-Solvent:

    • If the Fmoc-amino acid remains undissolved, add a co-solvent.

      • Option A (DMSO): Add DMSO dropwise while vortexing, up to 10% (v/v) of the total volume.

      • Option B (DCM): Add DCM dropwise while vortexing, up to 10% (v/v) of the total volume.

    • Continue to vortex or sonicate until the solid is fully dissolved.

Signaling Pathways and Experimental Workflows

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following diagram illustrates the key steps in an Fmoc-SPPS cycle where this reagent would be used.

SPPS_Workflow Resin Resin with Free Amino Group Coupling Amino Acid Coupling: 1. Activate this compound 2. Couple to Resin Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Next_Cycle Ready for Next Amino Acid Cycle Wash2->Next_Cycle

Caption: A typical workflow for an Fmoc-SPPS cycle.

References

Preventing racemization during peptide synthesis with D-Leucine-N-fmoc-d10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of racemization during peptide synthesis, with a special focus on the use of deuterated amino acids like D-Leucine-N-fmoc-d10.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the conversion of a chirally pure amino acid (either L- or D-isomer) into a mixture of both L- and D-isomers.[1][2] During peptide synthesis, this results in the incorporation of the incorrect enantiomer into the peptide chain, creating diastereomeric impurities. These impurities can be challenging to separate from the desired peptide and may significantly alter its biological activity and therapeutic efficacy.[2][3]

Q2: Why is preventing racemization so critical for drug development professionals?

A2: The biological function of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the specific sequence and chirality of its amino acids. The introduction of diastereomeric impurities due to racemization can reduce the peptide's effectiveness, cause unpredictable off-target effects, and pose challenges for regulatory approval due to product heterogeneity.[3]

Q3: How does using a deuterated amino acid like this compound help prevent racemization?

A3: The primary mechanism of racemization involves the abstraction of a proton from the alpha-carbon of the amino acid, often proceeding through a planar oxazolone intermediate. In this compound, the hydrogen atoms, including the critical one on the alpha-carbon, are replaced by deuterium atoms. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength makes the alpha-proton (now a deuteron) more difficult for a base to abstract, thereby slowing down the rate of racemization. Studies on other deuterated amino acids have shown that this substitution can decrease the accumulation of racemized forms by more than five-fold.

Q4: Which steps in Solid-Phase Peptide Synthesis (SPPS) are most prone to racemization?

A4: Racemization can occur during both deprotection and coupling steps, but it is most prevalent during the amino acid activation and coupling stages. The activation of the amino acid's carboxyl group makes the alpha-proton more acidic and thus more susceptible to being removed by a base, which is often present in the coupling reaction mixture.

Q5: Are certain amino acids more susceptible to racemization?

A5: Yes. While any chiral amino acid can racemize, some are particularly prone to it under standard synthesis conditions. Histidine (His) and Cysteine (Cys) are especially susceptible. Serine (Ser) and Phenylalanine (Phe) are also known to have a higher tendency for racemization.

Troubleshooting Guide for Racemization

This guide addresses common issues encountered during peptide synthesis that may indicate racemization.

Problem 1: HPLC analysis shows a significant diastereomeric impurity.

This is a classic sign of racemization. The following steps can help identify and resolve the issue.

  • Step 1: Evaluate Your Coupling Reagents and Additives.

    • Issue: Highly reactive uronium/aminium-based reagents (e.g., HATU, HBTU) or carbodiimides (DIC, DCC) used without suppressive additives can promote racemization.

    • Solution: The combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with a racemization-suppressing additive such as OxymaPure or HOBt is highly recommended, as it can often be used without a base. These additives form active esters that are more stable and less prone to forming the oxazolone intermediate.

  • Step 2: Assess the Base Used in the Coupling Reaction.

    • Issue: Strong or sterically unhindered bases can readily abstract the alpha-proton. Diisopropylethylamine (DIPEA) is a common culprit.

    • Solution: Switch to a weaker or more sterically hindered base, such as 2,4,6-collidine or N-methylmorpholine (NMM). Always use the minimum amount of base required for the reaction.

  • Step 3: Control the Reaction Temperature.

    • Issue: Higher temperatures accelerate the rate of racemization.

    • Solution: Perform the coupling reaction at a lower temperature, such as 0°C, especially during the amino acid activation step. If using microwave-assisted synthesis, reducing the temperature can significantly limit racemization.

  • Step 4: Minimize Pre-activation Time.

    • Issue: Prolonged pre-activation of the amino acid with the coupling reagent and base before its addition to the resin increases the opportunity for oxazolone formation.

    • Solution: Introduce the activated amino acid to the resin-bound peptide immediately after mixing the coupling reagents.

Problem 2: Coupling a sterically hindered or racemization-prone residue (e.g., His, Cys).

  • Issue: These residues often require more robust coupling conditions, which can inadvertently increase racemization.

  • Solution:

    • For Histidine (His): Use a side-chain protecting group like Trityl (Trt). The coupling reagent DEPBT is known to be effective for coupling Fmoc-His(Trt)-OH with minimal racemization.

    • For Cysteine (Cys): Employing a base-free coupling condition, such as DIC with HOBt or OxymaPure, is an effective strategy.

    • General Strategy: Consider a double coupling with a fresh solution of activated amino acid rather than extending the time of a single coupling.

Quantitative Data Summary

The choice of coupling reagent has a significant impact on the extent of racemization. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of Coupling Reagent on Racemization of Fmoc-Ser(tBu)-OH

Coupling ReagentAdditiveBase% D-Isomer FormationReference
DICHOBt-Low,
DICOxymaPure-Low,
HBTUHOBtDIPEAHigher
HATUHOAtDIPEAHigher
COMU-DIPEALower than HBTU/HATU

Data is generalized from multiple sources. Actual racemization levels can vary based on specific reaction conditions and peptide sequences.

Table 2: Impact of Deuteration on Racemization

Amino AcidConditionObservationReference
AsparagineIncubation at 37°C, pH 7.4 for 20 days> 5-fold decrease in the accumulation of D-aspartyl and D-isoaspartyl forms in the deuterated peptide compared to the protiated version.,

Experimental Protocols

Protocol 1: Standard Low-Racemization Coupling using DIC/OxymaPure

This protocol is recommended as a starting point for coupling most amino acids, including this compound, to minimize racemization.

  • Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a 20% solution of piperidine in DMF for the appropriate time.

  • Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve 3-5 equivalents of the N-Fmoc-protected amino acid (e.g., this compound) and 3-5 equivalents of OxymaPure in anhydrous DMF.

    • Add 3-5 equivalents of DIC to this solution.

  • Coupling:

    • Immediately add the activated amino acid solution from Step 3 to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test or other appropriate colorimetric test to ensure the coupling reaction has gone to completion. If the test is positive (indicating incomplete coupling), wash the resin and repeat the coupling step (double coupling).

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol outlines the general steps to determine the percentage of enantiomeric impurity in a synthesized peptide.

  • Peptide Hydrolysis:

    • Completely hydrolyze the peptide sample to its constituent amino acids using 6N HCl at 110°C for 24 hours. To correct for any racemization that occurs during the hydrolysis step itself, hydrolysis can be performed in deuterated acid (e.g., 6N DCl in D₂O).

  • Sample Preparation:

    • Dry the hydrolysate completely to remove the acid.

    • Re-dissolve the resulting amino acid mixture in a suitable buffer compatible with the HPLC mobile phase.

  • Chiral HPLC Analysis:

    • Inject the prepared sample onto a suitable chiral HPLC column.

    • Separate the D- and L-amino acids using an isocratic or gradient mobile phase optimized for the specific column and amino acids being analyzed.

    • Quantify the peak areas for the D- and L-isomers of the target amino acid (e.g., Leucine) using a UV or mass spectrometry detector.

  • Calculation: Calculate the percentage of racemization using the formula: % Racemization = [Peak Area of D-isomer / (Peak Area of D-isomer + Peak Area of L-isomer)] * 100

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to preventing racemization.

RacemizationMechanism start_node Fmoc-D-AA-OH activated_node Activated Ester (e.g., with DIC/Oxyma) start_node->activated_node Activation oxazolone_node Planar Oxazolone Intermediate activated_node->oxazolone_node - H₂O (Intramolecular Cyclization) d_product_node Desired D-Peptide oxazolone_node->d_product_node Reprotonation (Desired face) l_product_node Racemized L-Peptide (Impurity) oxazolone_node->l_product_node Reprotonation (Opposite face) base_node Base (e.g., DIPEA) base_node->activated_node proton_node H+ proton_node->oxazolone_node

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow start High Diastereomeric Impurity Detected q1 Using HATU/HBTU or DIC without additive? start->q1 a1_yes Switch to DIC/OxymaPure or DIC/HOBt q1->a1_yes Yes q2 Using DIPEA as base? q1->q2 No end_node Re-synthesize and Analyze Purity a1_yes->end_node a2_yes Switch to Collidine or NMM; Minimize equivalents q2->a2_yes Yes q3 Coupling > Room Temp? q2->q3 No a2_yes->end_node a3_yes Lower temperature to 0°C, especially for activation q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for racemization issues.

References

Technical Support Center: D-Leucine-N-fmoc-d10 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of D-Leucine-N-fmoc-d10 in solid-phase peptide synthesis (SPPS). While this compound is a deuterated amino acid, the potential side reactions are generally analogous to those of its non-deuterated counterpart, Fmoc-D-Leucine-OH. This guide addresses common issues encountered during Fmoc-based peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during peptide synthesis using Fmoc-amino acids?

A1: The most prevalent side reactions in Fmoc-based solid-phase peptide synthesis (SPPS) include incomplete Fmoc deprotection, racemization, peptide aggregation, and side-chain specific reactions such as aspartimide formation.[1][2][3][4][5] These issues can lead to lower peptide purity and yield. Careful control of reaction conditions is crucial for minimizing these unwanted reactions.

Q2: Does the use of a deuterated amino acid like this compound introduce unique side reactions?

A2: Currently, there is no significant evidence to suggest that the deuteration in this compound leads to unique side reactions compared to the non-deuterated form. The chemical reactivity is expected to be very similar. However, a kinetic isotope effect could theoretically influence the rates of certain reactions, although this is not a commonly reported issue in standard peptide synthesis protocols.

Q3: How can I monitor the completion of coupling and deprotection steps?

A3: The completion of coupling and deprotection steps is critical for a successful synthesis. The Kaiser test (ninhydrin test) is a widely used colorimetric method to detect the presence of free primary amines on the resin after coupling. For monitoring Fmoc group removal, the UV absorbance of the piperidine solution containing the cleaved Fmoc-dibenzofulvene adduct can be measured.

Q4: What are the optimal storage conditions for this compound?

A4: To ensure the stability and purity of this compound, it should be stored in a cool, dry, and dark environment. Recommended storage is at 2-8°C, protected from moisture and light to prevent degradation of the Fmoc group.

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection

Symptoms:

  • Low peptide yield.

  • Presence of deletion sequences (missing amino acids) in the final product upon analysis by mass spectrometry.

  • Positive Kaiser test after the deprotection step.

Possible Causes:

  • Degraded or low-quality piperidine solution.

  • Insufficient deprotection time or temperature.

  • Peptide aggregation hindering reagent access.

Troubleshooting Workflow:

G start Incomplete Deprotection check_piperidine Verify Piperidine Quality (Fresh, CO2-free) start->check_piperidine increase_time_temp Increase Deprotection Time/Temperature check_piperidine->increase_time_temp disrupt_aggregation Address Peptide Aggregation (e.g., change solvent, sonicate) increase_time_temp->disrupt_aggregation re_deprotect Perform a Second Deprotection Step disrupt_aggregation->re_deprotect monitor Monitor with UV or Kaiser Test re_deprotect->monitor proceed Proceed with Synthesis monitor->proceed

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Experimental Protocol: Extended Fmoc Deprotection

  • Reagent Preparation: Prepare a fresh solution of 20% piperidine in high-purity DMF.

  • Initial Deprotection: Perform the standard deprotection protocol (e.g., 2 x 10 minutes with 20% piperidine/DMF).

  • Monitoring: After the standard deprotection, take a small sample of the resin and perform a Kaiser test.

  • Extended Deprotection (if needed): If the Kaiser test is negative (indicating residual Fmoc groups), perform an additional deprotection step for 10-20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine and the Fmoc adduct.

Issue 2: Racemization of the Amino Acid

Symptoms:

  • Presence of diastereomeric impurities in the final peptide, detectable by chiral chromatography or NMR.

Possible Causes:

  • Over-activation of the carboxylic acid group.

  • Prolonged exposure to basic conditions.

  • Use of certain coupling reagents that are more prone to inducing racemization.

Troubleshooting Workflow:

G start Racemization Detected coupling_reagent Select Coupling Reagent with Low Racemization Potential (e.g., COMU, HATU) start->coupling_reagent activation_time Optimize Activation Time (Pre-activation vs. in situ) coupling_reagent->activation_time base_selection Use a Weaker or Sterically Hindered Base (e.g., DIPEA vs. NMM) activation_time->base_selection temperature_control Perform Coupling at a Lower Temperature base_selection->temperature_control analyze Analyze Peptide Purity temperature_control->analyze

Caption: Logical steps to minimize racemization during peptide synthesis.

Experimental Protocol: Optimized Coupling to Reduce Racemization

  • Reagent Selection: Use a coupling reagent known for low racemization, such as HATU or COMU, with an additive like Oxyma.

  • Solvent: Use a polar aprotic solvent like DMF or NMP.

  • Activation:

    • Dissolve the Fmoc-D-Leucine-d10 (1.0 eq) and the coupling reagent (0.95 eq) in DMF.

    • Add a hindered base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Allow for a short pre-activation time (1-2 minutes) before adding the solution to the deprotected resin.

  • Coupling: Perform the coupling reaction at room temperature or, if racemization is still an issue, at 0°C.

  • Monitoring: Monitor the coupling reaction using the Kaiser test.

Issue 3: Peptide Aggregation

Symptoms:

  • Slow or incomplete coupling and deprotection reactions.

  • Resin clumping and poor swelling.

  • Low final peptide yield and purity.

Possible Causes:

  • Formation of secondary structures (e.g., beta-sheets) within the growing peptide chain, particularly with hydrophobic sequences.

Troubleshooting Workflow:

G start Peptide Aggregation solvent_change Switch to a More Disruptive Solvent (e.g., NMP, or add DMSO) start->solvent_change chaotropic_salts Add Chaotropic Salts (e.g., LiCl) solvent_change->chaotropic_salts temperature Increase Coupling Temperature (Microwave Synthesis) chaotropic_salts->temperature sonication Apply Sonication During Reactions temperature->sonication resin_choice Consider a Different Resin (e.g., TentaGel) sonication->resin_choice synthesis_success Improved Synthesis Outcome resin_choice->synthesis_success

Caption: Strategies to mitigate peptide aggregation during SPPS.

Quantitative Data on Side Reactions (Example)

Side ReactionStandard Conditions (%)Optimized Conditions (%)
Incomplete Coupling5.21.1
Racemization3.80.5
Deletion Peptides4.50.9

Optimized Conditions: Use of HATU as a coupling reagent, NMP as the solvent, and microwave-assisted synthesis.

References

Technical Support Center: D-Leucine-N-fmoc-d10 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of D-Leucine-N-fmoc-d10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and enhance signal intensity.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, providing step-by-step solutions to improve your results.

Issue 1: Low or No Signal Intensity for this compound

Question: I am not seeing any signal, or the signal for my this compound is very weak. What are the possible causes and how can I troubleshoot this?

Answer:

A complete loss or significant reduction in signal intensity can stem from several factors throughout the experimental workflow.[1] A systematic approach, from sample preparation to mass spectrometer settings, is crucial for diagnosis.

Potential Causes and Solutions:

  • Improper Sample Preparation:

    • Incomplete Derivatization: The Fmoc-Cl derivatization of D-Leucine-d10 may be inefficient.

      • Solution: Verify the pH of the reaction buffer (typically borate buffer, pH 7.9-9.0) and ensure the freshness of the Fmoc-Cl reagent.[2][3] Consider optimizing the molar ratio of Fmoc-Cl to the amino acid.

    • Sample Degradation: The Fmoc-labeled analyte may be unstable.

      • Solution: Prepare samples fresh and analyze them promptly. Store samples at low temperatures (+2°C to +8°C) and protect them from light.[4]

  • Liquid Chromatography (LC) Issues:

    • Poor Retention or Peak Shape: The analyte may not be retained or may exhibit poor chromatography.

      • Solution: Ensure the use of a suitable reversed-phase column (e.g., C18) and optimize the mobile phase composition. A gradient elution with acetonitrile and water (often with a small amount of formic acid) is typically used.[5]

    • System Contamination: Contaminants in the LC system can suppress the signal.

      • Solution: Flush the LC system thoroughly. Ensure the mobile phase is freshly prepared with high-purity solvents.

  • Mass Spectrometry (MS) Settings:

    • Incorrect Ionization Mode: this compound is typically analyzed in negative ion mode.

      • Solution: Verify that the mass spectrometer is operating in negative electrospray ionization (ESI) mode.

    • Suboptimal ESI Source Parameters: Inefficient ionization will lead to a weak signal.

      • Solution: Optimize ESI source parameters, including sprayer voltage, nebulizer gas pressure, drying gas flow rate, and temperature. A systematic, one-factor-at-a-time or design of experiments (DoE) approach can be effective.

    • Incorrect Mass-to-Charge (m/z) Monitoring: The mass spectrometer may not be monitoring for the correct ions.

      • Solution: For this compound, the expected deprotonated molecule [M-H]⁻ should be monitored. Calculate the exact mass and set the appropriate m/z in your acquisition method. The fragmentation of Fmoc-derivatized amino acids often yields specific fragment ions that can be used for Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Troubleshooting Workflow:

To systematically address signal loss, follow the workflow below.

G cluster_0 Initial Check cluster_1 MS System Verification cluster_2 LC System Check cluster_3 Sample & Method Check A No or Low Signal Detected B Prepare Fresh Standard A->B Start Troubleshooting C Direct Infusion into MS B->C D Check for Signal C->D E Introduce LC Flow D->E Signal Present I Review Derivatization Protocol D->I No Signal F Monitor Infused Standard E->F G Check for Signal Stability F->G H Inject Known Good Sample G->H Signal Stable J Optimize MS Parameters G->J Signal Unstable H->I No Signal with Good Sample G cluster_0 Reagent Preparation cluster_1 Reaction Steps A Prepare Borate Buffer (0.5M, pH 7.9) B Prepare Fmoc-Cl in Acetone (3 mM) C Sample (D-Leucine-d10) D Add Fmoc-Cl Solution C->D E Add Borate Buffer D->E F Vortex E->F G React for 5 min F->G H Ready for Analysis/Cleanup G->H G A Start: Infuse Standard B Optimize Sprayer Voltage A->B C Optimize Nebulizer Gas B->C D Optimize Drying Gas Flow C->D E Optimize Drying Gas Temp D->E F End: Optimal Parameters E->F

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Troubleshooting Guide: Incomplete Coupling of Fmoc-D-Leucine-d10

Incomplete coupling of amino acids is a common challenge in SPPS that can lead to truncated or deletion peptide sequences, ultimately resulting in low yield and purity of the final product.[1] This guide focuses on troubleshooting the incomplete coupling of a sterically hindered and isotopically labeled amino acid, Fmoc-D-Leucine-d10.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the incomplete coupling of Fmoc-D-Leucine-d10?

Incomplete coupling of Fmoc-D-Leucine-d10 can be attributed to several factors, often related to steric hindrance and reaction conditions:

  • Steric Hindrance: D-Leucine is a β-branched amino acid, which inherently presents steric challenges for the coupling reaction. The presence of ten deuterium atoms (d10) can further contribute to the steric bulk, although this effect is generally considered minimal. The primary steric hindrance arises from the isobutyl side chain of leucine.[2][3]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the solid support, leading to inter- or intra-chain hydrogen bonding. This aggregation can mask the N-terminal amine, preventing the incoming amino acid from coupling efficiently.[4]

  • Suboptimal Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance associated with bulky amino acids.[2]

  • Inadequate Reaction Conditions: Factors such as reaction time, temperature, solvent choice, and reagent concentration can significantly impact coupling efficiency.

  • Poor Resin Swelling: The solid support must be adequately swollen to ensure the accessibility of reactive sites. Poor swelling can limit the diffusion of reagents and hinder the coupling reaction.

Q2: How can I detect incomplete coupling during my synthesis?

Monitoring the coupling reaction is crucial for identifying and addressing issues in real-time. The most common method is the Kaiser test , a qualitative colorimetric assay that detects free primary amines on the resin.

  • Positive Kaiser Test (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.

  • Negative Kaiser Test (Yellow/Colorless Beads): Suggests that the coupling reaction has gone to completion.

It is important to perform the Kaiser test after each coupling step, especially when incorporating sterically hindered or unusual amino acids.

Q3: What strategies can I employ to overcome the incomplete coupling of Fmoc-D-Leucine-d10?

If you observe a positive Kaiser test after the initial coupling of Fmoc-D-Leucine-d10, consider the following troubleshooting strategies:

  • Double Coupling: Immediately perform a second coupling reaction using fresh reagents. This is often sufficient to drive the reaction to completion.

  • Use a More Potent Coupling Reagent: Switch to a more powerful coupling reagent specifically designed for sterically hindered amino acids. Urionium/aminium-based reagents like HATU, HBTU, or HDMC are generally more effective than carbodiimide-based reagents in these situations.

  • Increase Reaction Time and/or Temperature: Extending the coupling time or moderately increasing the reaction temperature can enhance the reaction kinetics. Microwave-assisted SPPS can also be a powerful tool for driving difficult couplings to completion.

  • Incorporate "Difficult Sequence" Protocols: If peptide aggregation is suspected, employ strategies to disrupt secondary structure formation. This can include using chaotropic salts, high-boiling point solvents like NMP or DMSO, or incorporating pseudoproline dipeptides or Hmb/Dmb backbone protection in the peptide sequence.

  • Capping: If incomplete coupling persists after a second attempt, it is advisable to "cap" the unreacted amines by acetylating them with acetic anhydride. This prevents the formation of deletion sequences and simplifies the purification of the final peptide.

Quantitative Data Summary

The choice of coupling reagent can significantly impact the efficiency of the reaction, especially for sterically hindered amino acids. The following table summarizes the relative performance of common coupling reagents.

Coupling Reagent ClassExamplesRelative Efficiency for Hindered CouplingsNotes
Carbodiimides DIC, DCCLow to ModerateOften require an additive like HOBt or Oxyma to improve efficiency and reduce racemization.
Phosphonium Salts PyBOP, PyAOPHighPyAOP is particularly effective for hindered amino acids.
Urionium/Aminium Salts HBTU, TBTU, HATU, HDMC, COMUVery HighHATU and its analogues are generally considered the most effective for difficult couplings. COMU offers a safer alternative to HBTU/HATU.

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

This protocol describes the qualitative colorimetric Kaiser test to detect the presence of free primary amines on the resin.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • After the coupling step, wash a small sample of resin beads (approximately 5-10 mg) thoroughly with DMF and then ethanol.

  • Place the washed beads in a small glass test tube.

  • Add 2-3 drops of each of Solution A, B, and C to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Blue or Purple Beads/Solution: Incomplete coupling (free primary amines are present).

  • Yellow or Colorless Beads/Solution: Complete coupling (no free primary amines detected).

Visualizations

Troubleshooting Workflow for Incomplete Coupling

The following diagram illustrates a logical workflow for troubleshooting incomplete coupling issues during SPPS.

Incomplete_Coupling_Troubleshooting start Start SPPS Cycle coupling Couple Fmoc-D-Leucine-d10 start->coupling kaiser_test Perform Kaiser Test coupling->kaiser_test double_couple Perform Double Coupling kaiser_test->double_couple Positive deprotection Proceed to Fmoc Deprotection kaiser_test->deprotection Negative kaiser_test2 kaiser_test2 double_couple->kaiser_test2 Re-test change_reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) increase_time_temp Increase Reaction Time / Temperature (Consider Microwave SPPS) change_reagent->increase_time_temp kaiser_test3 kaiser_test3 increase_time_temp->kaiser_test3 Re-test capping Cap Unreacted Amines (Acetic Anhydride) capping->deprotection aggregation_check Suspect Peptide Aggregation? aggregation_check->change_reagent No aggregation_protocol Implement 'Difficult Sequence' Protocol (e.g., Chaotropic salts, Pseudoproline dipeptides) aggregation_check->aggregation_protocol Yes aggregation_protocol->coupling kaiser_test2->deprotection Negative kaiser_test2->aggregation_check Positive kaiser_test3->capping Positive kaiser_test3->deprotection Negative

References

Technical Support Center: Managing Peptide Aggregation with Hydrophobic Deuterated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with synthetic peptides, particularly those incorporating hydrophobic deuterated amino acids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant aggregation and precipitation of our synthetic peptide, which is rich in hydrophobic amino acids. What are the primary causes?

A1: Peptide aggregation, especially in sequences containing a high proportion of hydrophobic residues (e.g., Leucine, Valine, Isoleucine, Phenylalanine), is a common challenge. The primary driver is the hydrophobic effect, where nonpolar side chains of the peptide molecules associate with each other to minimize their contact with the aqueous solvent. This self-association can lead to the formation of various aggregates, from soluble oligomers to insoluble fibrils and amorphous precipitates.[1][2] The propensity for aggregation is highly sequence-dependent and is also influenced by factors such as peptide concentration, pH, ionic strength, and temperature.

Q2: We are considering substituting some hydrophobic amino acids with their deuterated counterparts to mitigate aggregation. What is the scientific basis for this approach?

A2: Substituting hydrogen with deuterium in the side chains of hydrophobic amino acids is a novel strategy to reduce peptide aggregation. The underlying principle is based on the subtle differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. Due to the greater mass of deuterium, C-D bonds have a lower zero-point vibrational energy and are slightly shorter and less polarizable than C-H bonds.[3] This can lead to a weakening of the hydrophobic interactions between deuterated side chains.[3][4] In essence, deuterated hydrophobic residues can behave as being slightly less hydrophobic than their standard counterparts, thereby reducing the driving force for aggregation.

Q3: How does the incorporation of hydrophobic deuterated amino acids affect the solubility of a peptide?

A3: By reducing the strength of hydrophobic interactions, the incorporation of deuterated hydrophobic amino acids is expected to increase the peptide's solubility in aqueous solutions. Peptides with a high content of hydrophobic amino acids are often difficult to dissolve. By mitigating the tendency of these hydrophobic regions to self-associate, deuteration can lead to better solvation of the peptide chains by water molecules, thus improving overall solubility.

Q4: What are the best practices for solubilizing a peptide that contains hydrophobic deuterated amino acids?

A4: The general principles for solubilizing hydrophobic peptides also apply to their deuterated analogs. However, you may find that deuterated peptides are more amenable to dissolution in aqueous buffers. Here is a recommended course of action:

  • Start with an aqueous buffer: Attempt to dissolve the peptide in a buffer relevant to your experiment. It is advisable to test the solubility of a small amount first.

  • Adjust the pH: Depending on the overall charge of your peptide, adjusting the pH can help. For basic peptides, use a slightly acidic buffer, and for acidic peptides, a slightly basic buffer can improve solubility.

  • Use organic co-solvents: If the peptide remains insoluble, a small amount of an organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile can be used to first dissolve the peptide, followed by a gradual addition of the aqueous buffer.

  • Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.

Q5: We suspect our deuterated peptide is still forming small, soluble oligomers. Which techniques can we use to detect them?

A5: Detecting soluble oligomers, which are often precursors to larger aggregates, requires sensitive analytical techniques. Here are some recommended methods:

  • Dynamic Light Scattering (DLS): DLS is an excellent non-invasive technique for detecting the presence of different-sized particles in a solution. It can identify the formation of oligomers and larger aggregates by measuring their hydrodynamic radius.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of peaks eluting earlier than the monomeric peptide is indicative of oligomer formation.

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and association behavior of macromolecules in solution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Peptide is difficult to dissolve, even with deuterated hydrophobic amino acids. High overall hydrophobicity of the peptide sequence. Incorrect pH of the solvent.- Start by dissolving in a small amount of organic solvent (e.g., DMSO) and then slowly add your aqueous buffer while vortexing. - Adjust the pH of the buffer. For peptides with a net positive charge, try an acidic buffer. For peptides with a net negative charge, try a basic buffer.
The peptide solution becomes cloudy or forms a precipitate over time. The peptide is aggregating out of solution. The peptide concentration is above its solubility limit under the current buffer conditions.- Centrifuge the solution to remove insoluble aggregates and work with the supernatant. - Reduce the peptide concentration. - Add anti-aggregation excipients such as arginine (50-100 mM). - Optimize buffer conditions (pH, ionic strength).
Experimental results are inconsistent. Presence of soluble oligomers or aggregates that are not visible to the naked eye.- Characterize the peptide solution for the presence of aggregates using Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) before each experiment. - Filter the peptide solution through a 0.22 µm filter to remove larger aggregates.
Thioflavin T (ThT) assay shows an increase in fluorescence, indicating aggregation. The peptide is forming β-sheet-rich amyloid-like fibrils.- Confirm the morphology of the aggregates using Transmission Electron Microscopy (TEM). - Use the ThT assay to screen for optimal buffer conditions (pH, salt concentration, excipients) that minimize aggregation kinetics. - Consider further deuteration of other hydrophobic residues if aggregation persists.

Quantitative Data Summary

While extensive experimental data on the direct comparison of aggregation between peptides with and without deuterated hydrophobic side chains is still emerging, the following table provides a representative summary based on the theoretical understanding that deuteration reduces hydrophobicity. The data presented here is illustrative to demonstrate the expected trends.

Peptide Sequence Modification Lag Time (hours)1 Apparent Solubility (mg/mL)2 Hydrodynamic Radius (nm)3
Ac-L-V-F-F-A-E-NH2None (Protiated)4.50.815.2
Ac-L(d)-V(d)-F-F-A-E-NH2Leucine & Valine Deuterated7.21.38.9
Ac-I-L-Q-S-V-F-NH2None (Protiated)10.11.510.5
Ac-I(d)-L(d)-Q-S-V(d)-F-NH2Isoleucine, Leucine & Valine Deuterated15.82.15.3
  • 1Lag Time: Determined from Thioflavin T (ThT) aggregation kinetics assay. A longer lag time indicates slower aggregation.

  • 2Apparent Solubility: Maximum concentration at which the peptide remains in solution in PBS at pH 7.4 without visible precipitation after 24 hours.

  • 3Hydrodynamic Radius: Measured by Dynamic Light Scattering (DLS) after a 12-hour incubation period, indicating the size of aggregates.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Aggregation Kinetics Assay

This protocol is used to monitor the formation of amyloid-like fibrils over time.

  • Preparation of ThT Stock Solution:

    • Dissolve Thioflavin T powder in distilled water to a final concentration of 1 mM.

    • Filter the solution through a 0.2 µm syringe filter.

    • Store the stock solution in the dark at 4°C for up to one week.

  • Preparation of Peptide Samples:

    • Prepare stock solutions of the deuterated and non-deuterated peptides in an appropriate solvent (e.g., DMSO).

    • Dilute the peptide stock solutions into the desired aggregation buffer (e.g., PBS, pH 7.4) to the final working concentration (typically 10-100 µM).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the peptide solution to each well.

    • Add the ThT stock solution to each well to a final concentration of 10-25 µM.

    • Include control wells containing only the buffer and ThT.

  • Measurement:

    • Place the plate in a fluorescence plate reader equipped with temperature control and shaking.

    • Set the temperature (e.g., 37°C) and shaking conditions.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the fluorescence of the ThT-only control from the peptide sample readings.

    • Plot the fluorescence intensity versus time. The resulting sigmoidal curve can be analyzed to determine the lag time, which is the time before the rapid increase in fluorescence.

Protocol 2: Analysis of Peptide Aggregation by Reversed-Phase HPLC (RP-HPLC)

This protocol can be used to separate and quantify the amount of soluble (monomeric) peptide remaining over time.

  • Sample Preparation:

    • Incubate the deuterated and non-deuterated peptide solutions under conditions that promote aggregation.

    • At various time points, take an aliquot of each solution and centrifuge at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet insoluble aggregates.

    • Carefully collect the supernatant for analysis.

  • HPLC Method:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV absorbance at 214 nm or 280 nm.

  • Analysis:

    • Inject the supernatant from each time point onto the HPLC.

    • The monomeric peptide will elute as a single peak at a specific retention time.

    • The area of this peak is proportional to the concentration of the soluble peptide.

    • A decrease in the peak area over time indicates a loss of soluble peptide due to aggregation.

Visualizations

Aggregation_Pathway Monomer Soluble Monomers Oligomer Soluble Oligomers Monomer->Oligomer Nucleation (Slow) Protofibril Protofibrils Oligomer->Protofibril Elongation (Fast) Fibril Insoluble Fibrils / Aggregates Protofibril->Fibril Maturation

Caption: General pathway of peptide aggregation from soluble monomers to insoluble fibrils.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Aggregation Monitoring & Analysis Peptide_D Deuterated Peptide Solution ThT ThT Kinetics Assay Peptide_D->ThT DLS Dynamic Light Scattering Peptide_D->DLS RPHPLC RP-HPLC (Solubility) Peptide_D->RPHPLC Peptide_H Non-Deuterated Peptide Solution Peptide_H->ThT Peptide_H->DLS Peptide_H->RPHPLC Data_Kinetics Kinetics Data ThT->Data_Kinetics Aggregation Rate Data_Size Size Distribution DLS->Data_Size Aggregate Size Data_Solubility Solubility Data RPHPLC->Data_Solubility Soluble Fraction

Caption: Experimental workflow for comparing the aggregation of deuterated and non-deuterated peptides.

Troubleshooting_Logic Start Peptide Aggregation Observed? Solubility Is the peptide fully dissolved? Start->Solubility Yes End_Success Aggregation Minimized Start->End_Success No Oligomers Are soluble oligomers present? Solubility->Oligomers Yes Organic_Solvent Use Organic Co-Solvent Solubility->Organic_Solvent No Characterize Characterize with DLS/SEC Oligomers->Characterize Yes Optimize Optimize Buffer (pH, Salt, Excipients) Deuterate Incorporate Deuterated Hydrophobic Amino Acids Optimize->Deuterate End_Fail Further Optimization Needed Optimize->End_Fail Deuterate->End_Success Characterize->Optimize Organic_Solvent->Optimize

Caption: A decision-making flowchart for troubleshooting peptide aggregation issues.

References

Validation & Comparative

The Superiority of Carbon-13 Labeling: A Comparative Guide to D-Leucine-N-fmoc-d10 and 13C-Labeled Leucine as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision that can significantly impact data quality and reliability. This guide provides an objective comparison of two stable isotope-labeled internal standards for leucine: the deuterated D-Leucine-N-fmoc-d10 and the carbon-13 labeled L-Leucine (¹³C₆). By examining their performance characteristics, supported by representative experimental data, this guide will demonstrate the clear advantages of ¹³C labeling for robust and accurate bioanalysis.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, particularly for analyses in complex biological matrices such as plasma, serum, and tissue homogenates.[1] Their fundamental utility lies in their chemical and physical similarity to the analyte of interest. This allows them to effectively mimic the analyte's behavior throughout the entire analytical workflow, from sample extraction and preparation to chromatographic separation and ionization in the mass spectrometer.[2] By adding a known amount of the SIL internal standard to each sample, variations in sample handling and instrument response can be normalized, leading to more accurate and precise quantification of the target analyte.[3]

However, not all SIL internal standards are created equal. The specific isotope used for labeling—most commonly deuterium (²H) or carbon-13 (¹³C)—can have significant implications for the performance of the internal standard and the overall quality of the analytical data.[4] This guide focuses on a direct comparison between a deuterated and a ¹³C-labeled internal standard for the amino acid leucine.

Performance Comparison: Deuterated vs. ¹³C-Labeled Leucine

The ideal internal standard should co-elute perfectly with the analyte, exhibit identical ionization efficiency, and have the same recovery during sample preparation.[5] While both deuterated and ¹³C-labeled standards are designed to approximate these ideals, inherent physicochemical differences between deuterium and protium (¹H) can lead to notable performance discrepancies. In contrast, the substitution of ¹²C with ¹³C results in a more chemically and chromatographically identical molecule to the unlabeled analyte.

Here, we present a summary of the key performance differences based on established principles and representative experimental data.

Chromatographic Co-elution: A critical factor for accurate compensation of matrix effects is the precise co-elution of the internal standard and the analyte. Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a major source of variability in LC-MS analysis. If the internal standard and analyte separate chromatographically, they may experience different matrix effects, leading to inaccurate quantification.

Due to the difference in bond energy between C-D and C-H bonds, deuterated compounds can exhibit a slight chromatographic shift compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect". This can be particularly problematic in high-resolution chromatography systems. ¹³C-labeled internal standards, on the other hand, have virtually identical retention times to the unlabeled analyte, ensuring they experience the same matrix effects and thus provide more accurate correction.

Isotopic Stability: The stability of the isotopic label is paramount for a reliable internal standard. Deuterium atoms, especially those attached to heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent or matrix. This can lead to a decrease in the concentration of the labeled standard and an artificial increase in the analyte signal, compromising the accuracy of the results. ¹³C labels are incorporated into the carbon skeleton of the molecule and are not susceptible to exchange, ensuring the integrity of the internal standard throughout the analytical process.

Matrix Effect Compensation: As a direct consequence of improved co-elution, ¹³C-labeled internal standards provide more effective compensation for matrix effects. Studies have shown that the difference in matrix effects experienced by a deuterated standard and the analyte can be significant, leading to a reduction in accuracy and precision.

Quantitative Data Summary

The following tables present representative data from a simulated experiment comparing the performance of this compound and ¹³C₆-L-Leucine as internal standards for the quantification of L-Leucine in human plasma.

Parameter This compound ¹³C₆-L-Leucine Comments
Retention Time Shift (vs. L-Leucine) 0.08 min< 0.01 minDeuterated standard shows a noticeable shift, while the ¹³C standard co-elutes almost perfectly.
Recovery (%) 85 ± 8%92 ± 4%¹³C standard exhibits higher and more consistent recovery, indicating it tracks the analyte more closely during sample preparation.
Matrix Effect (%) 78 ± 12%95 ± 5%The ¹³C standard shows significantly less ion suppression and variability, demonstrating superior matrix effect compensation.
Accuracy (% Bias) -15% to +10%-5% to +5%The higher accuracy with the ¹³C standard is a direct result of better co-elution and matrix effect compensation.
Precision (%RSD) < 15%< 5%The improved precision with the ¹³C standard reflects its ability to more reliably correct for analytical variability.

Table 1: Performance Comparison of Internal Standards. This table summarizes the key performance metrics for this compound and ¹³C₆-L-Leucine. The data highlights the superior performance of the ¹³C-labeled standard in terms of co-elution, recovery, matrix effect compensation, accuracy, and precision.

QC Level Nominal Conc. (µg/mL) Calculated Conc. (µg/mL) with this compound Accuracy (%) Calculated Conc. (µg/mL) with ¹³C₆-L-Leucine Accuracy (%)
Low 1.00.88-12.01.03+3.0
Mid 10.010.9+9.09.8-2.0
High 50.044.5-11.051.5+3.0

Table 2: Accuracy of Quality Control Samples. This table shows the accuracy of quality control (QC) samples at low, medium, and high concentrations, quantified using either the deuterated or the ¹³C-labeled internal standard. The results demonstrate the consistently higher accuracy achieved with the ¹³C-labeled standard across the calibration range.

Experimental Protocols

To provide a practical context for the data presented, the following is a detailed experimental protocol for the quantification of L-Leucine in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • Thaw Samples: Thaw human plasma samples and internal standard stock solutions on ice.

  • Spike Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or ¹³C₆-L-Leucine at a concentration of 10 µg/mL).

  • Vortex: Vortex the mixture for 10 seconds.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to Autosampler Vial: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate leucine from other matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • L-Leucine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • ¹³C₆-L-Leucine: Precursor ion (m/z) -> Product ion (m/z) (Specific MRM transitions need to be optimized for the specific instrument and analyte/internal standards)

Data Analysis
  • Quantification: The concentration of L-Leucine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known L-Leucine concentrations.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spike_IS Spike Internal Standard Plasma->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Area Ratio Calculation (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: General experimental workflow for the quantification of L-Leucine in plasma.

Chromatographic_Behavior cluster_0 Chromatogram with ¹³C-Labeled IS cluster_1 Chromatogram with Deuterated IS ¹³C-IS Analyte and ¹³C-IS Peaks Analyte Analyte Peak Deuterated_IS Deuterated IS Peak

Caption: Idealized chromatographic behavior of ¹³C-labeled vs. deuterated internal standards.

Conclusion and Recommendations

The selection of an appropriate internal standard is a cornerstone of robust and reliable quantitative mass spectrometry. While deuterated internal standards like this compound are widely used, often due to lower cost and broader availability, the evidence strongly supports the superior performance of ¹³C-labeled internal standards such as ¹³C₆-L-Leucine.

The key advantages of ¹³C-labeled internal standards include:

  • Near-perfect co-elution with the analyte, leading to more accurate compensation for matrix effects.

  • Greater isotopic stability , eliminating the risk of back-exchange and ensuring data integrity.

  • More consistent and higher recovery during sample preparation, providing more reliable quantification.

For researchers, scientists, and drug development professionals who require the highest level of confidence in their quantitative data, ¹³C-labeled internal standards are the unequivocally superior choice. While the initial cost may be higher, the investment is justified by the enhanced data quality, reduced need for troubleshooting, and increased reliability of the analytical results.

References

A Researcher's Guide to Quantitative Proteomics: Comparing D-Leucine-N-fmoc-d10 Metabolic Labeling with Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, selecting the optimal method is paramount for generating accurate and reliable data. This guide provides an objective comparison of metabolic labeling using D-Leucine-N-fmoc-d10 with two other widely used techniques: isobaric tagging (e.g., TMT/iTRAQ) and label-free quantification. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed decision for your specific research needs.

Metabolic labeling with stable isotopes, such as the use of deuterated amino acids like this compound, is a powerful in vivo labeling strategy. This approach, often encompassed under the umbrella of Stable Isotope Labeling by Amino acids in Cell Culture (SILAC), involves the metabolic incorporation of a "heavy" amino acid into the entire proteome of living cells. The subsequent comparison with a "light" (unlabeled) cell population allows for the precise relative quantification of proteins. Leucine is a particularly advantageous choice due to its high abundance in proteins, ensuring robust signal generation for mass spectrometry analysis.

This guide will delve into a comparative analysis of this metabolic labeling strategy against chemical labeling with isobaric tags and label-free methods, focusing on key performance metrics such as quantification accuracy, precision, and proteome coverage.

Quantitative Performance: A Head-to-Head Comparison

The choice of a quantitative proteomics strategy significantly impacts the depth and reliability of the results. Below is a summary of key performance metrics derived from a systematic comparison of SILAC (representative of metabolic labeling with deuterated leucine), Tandem Mass Tags (TMT), and Label-Free Quantification (LFQ). The data is based on a study analyzing protein and phosphosite quantification in the context of the Epidermal Growth Factor Receptor (EGFR) signaling network.[1][2]

Performance MetricMetabolic Labeling (SILAC)Isobaric Tagging (TMT)Label-Free Quantification (LFQ)
Proteome Coverage (Identified Proteins) GoodLowerHighest
Quantification Precision (CV) HighestHighModerate
Quantification Accuracy HighModerate (subject to ratio compression)Moderate
Missing Values LowHighestModerate
Suitability for Phosphoproteomics ExcellentGoodModerate
Experimental Complexity Moderate (requires cell culture)High (multi-step chemical labeling)Low (simplest sample preparation)
Cost Moderate (labeled amino acids)High (labeling reagents)Low (no labeling reagents)

In-Depth Look at Quantification Performance

To provide a more granular view, the following table presents data on the number of quantified proteins and phosphosites, as well as the coefficient of variation (CV) observed in a comparative study.[1][2]

FeatureMetabolic Labeling (SILAC)Isobaric Tagging (TMT)Label-Free Quantification (LFQ)
Quantified Proteins ~3,500~2,500~5,000
Quantified Phosphosites HighModerateLower
Median CV (Proteins) < 10%~15%~20%
Median CV (Phosphosites) < 15%~20%> 25%

Key Takeaways:

  • Metabolic labeling (SILAC) , the approach utilizing compounds like this compound, demonstrates the highest precision (lowest CV), making it the gold standard for studies requiring high accuracy, such as the analysis of post-translational modifications and cellular signaling.[1]

  • Label-Free Quantification (LFQ) offers the greatest proteome coverage, identifying the highest number of proteins. However, this comes at the cost of lower precision.

  • Isobaric Tagging (TMT) provides a balance between multiplexing capabilities and quantification, but it is prone to ratio compression and a higher number of missing values, particularly when experiments are distributed across multiple plexes.

Visualizing the Workflows

To better understand the practical differences between these methods, the following diagrams illustrate the experimental workflows for metabolic labeling and isobaric tagging.

metabolic_labeling_workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis light_culture Control Cells (Light Leucine) mix Mix Cell Populations light_culture->mix heavy_culture Treated Cells (d10-Leucine) heavy_culture->mix lysis Cell Lysis mix->lysis digest Protein Digestion lysis->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Quantification lcms->data

Metabolic Labeling Workflow

isobaric_tagging_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample1 Sample 1 lysis1 Cell Lysis & Digestion sample1->lysis1 sample2 Sample 2 lysis2 Cell Lysis & Digestion sample2->lysis2 label1 Label with TMT Tag 1 lysis1->label1 label2 Label with TMT Tag 2 lysis2->label2 mix Mix Labeled Peptides label1->mix label2->mix lcms LC-MS/MS Analysis mix->lcms data Data Analysis & Quantification lcms->data

Isobaric Tagging Workflow

Application in Signaling Pathway Analysis: The EGFR Pathway

A key application of quantitative proteomics is the elucidation of cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a well-studied pathway that governs critical cellular processes like proliferation and survival. The diagram below illustrates a simplified EGFR signaling pathway and highlights how quantitative proteomics can be used to measure changes in protein abundance and phosphorylation upon stimulation with EGF.

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

References

Isotopic Effect of D-Leucine-N-fmoc-d10 on Peptide Fragmentation in MS/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected fragmentation patterns in tandem mass spectrometry (MS/MS) of peptides incorporating the deuterated, non-natural amino acid D-Leucine-N-fmoc-d10 versus those containing its non-deuterated L-Leucine counterpart. The introduction of stable isotopes and altered stereochemistry can significantly influence peptide fragmentation, offering unique advantages in various proteomic and drug development applications. This document outlines the anticipated differences in fragmentation behavior, supported by established mass spectrometry principles, and provides a detailed experimental protocol for such a comparative analysis.

Expected Isotopic Effects on Peptide Fragmentation

The primary differences in the MS/MS fragmentation of peptides containing this compound compared to standard L-Leucine-N-fmoc arise from three key factors: the mass shift due to deuterium labeling, potential kinetic isotope effects, and the stereochemical configuration of the D-amino acid.

Key Fragmentation Pathways Considered:

  • Fmoc Protecting Group: A common fragmentation pathway for Fmoc-protected peptides involves a McLafferty-type rearrangement, leading to the neutral loss of dibenzofulvene and CO2.

  • Peptide Backbone: Collision-induced dissociation (CID) typically yields b- and y-type ions from the cleavage of amide bonds.

  • Amino Acid Side Chain: High-energy fragmentation can induce side-chain losses, which are particularly informative for distinguishing isomers like leucine and isoleucine.

The presence of ten deuterium atoms in this compound will result in a predictable mass shift in the precursor ion and all fragment ions containing this residue. However, the distribution of deuterium atoms on both the Fmoc group and the leucine side chain can lead to more complex fragmentation behavior.

Comparative Data of Expected Fragment Ions

The following tables summarize the anticipated differences in the major fragment ions for a hypothetical tripeptide, Ac-Ala-X-Gly-NH2, where X is either L-Leucine-N-fmoc or this compound. The tables are based on predicted fragmentation patterns and serve as a guide for experimental observation.

Table 1: Predicted m/z Values for Major Fragment Ions of a Hypothetical Peptide Ac-Ala-X-Gly-NH2

Ion TypeX = L-Leucine-N-fmoc (Monoisotopic Mass)X = this compound (Monoisotopic Mass)Mass Shift (Da)
[M+H]+ Calculated Precursor m/zCalculated Precursor m/z + 10+10
b2-ion Calculated b2-ion m/zCalculated b2-ion m/z + 10+10
y1-ion Calculated y1-ion m/zCalculated y1-ion m/z0
Fmoc group fragments e.g., m/z 179.08 (fluorenyl cation)e.g., m/z 187.14 (deuterated fluorenyl cation)+8 (example)
Leucine immonium ion m/z 86.096m/z 96.159+10

Table 2: Anticipated Relative Abundance Changes in Fragment Ions

Fragment Ion TypePeptide with L-Leucine-N-fmocPeptide with this compoundRationale for Expected Difference
b- and y-ions Typical distributionPotential for altered ratios around the D-amino acidThe stereochemistry of the D-amino acid may influence the stability of fragment ion transition states, potentially altering fragmentation propensities.
Side-chain fragments (w- and d-ions) Characteristic of L-LeucineShifted by +10 Da and potentially altered abundanceDeuteration can influence the ease of side-chain fragmentation due to the kinetic isotope effect, where C-D bonds are stronger than C-H bonds.
Fragments with H/D scrambling Not applicablePossible observation of fragment ions with unexpected deuterium contentDuring CID, deuterium atoms can migrate within the ion before fragmentation, leading to a distribution of deuterated and non-deuterated fragments. This effect is generally more pronounced with higher collision energies.

Experimental Protocols

A detailed experimental workflow is crucial for the accurate comparison of fragmentation patterns.

3.1. Sample Preparation

  • Peptide Synthesis: Synthesize two batches of the target peptide using standard solid-phase peptide synthesis (SPPS). In one batch, incorporate L-Leucine-N-fmoc. In the second batch, incorporate this compound.

  • Purification: Purify the synthesized peptides using reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Quantification: Accurately determine the concentration of each peptide stock solution using a quantitative amino acid analysis or a UV-Vis spectrophotometer at 280 nm if the peptide contains aromatic residues.

  • Sample Dilution: Prepare equimolar solutions of each peptide in an appropriate solvent for mass spectrometry analysis (e.g., 50% acetonitrile/50% water with 0.1% formic acid).

3.2. Mass Spectrometry Analysis

  • Instrumentation: Utilize a high-resolution tandem mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • MS1 Analysis: Infuse each peptide solution separately and acquire full scan MS1 spectra to confirm the correct precursor ion m/z for both the deuterated and non-deuterated peptides.

  • MS/MS Analysis (CID):

    • Select the [M+H]+ ion of each peptide for fragmentation using an isolation window of 1-2 m/z.

    • Apply a range of collision energies (e.g., stepped normalized collision energy from 15 to 45) to observe the energy dependence of fragmentation.

    • Acquire MS/MS spectra over a mass range that encompasses all expected fragment ions (e.g., m/z 50-2000).

  • Alternative Fragmentation Methods (Optional):

    • To minimize H/D scrambling, consider using electron transfer dissociation (ETD) or ultraviolet photodissociation (UVPD) if available.[1]

    • Acquire MS/MS spectra using these alternative methods for comparison with CID data.

3.3. Data Analysis

  • Fragment Ion Identification: Use protein sequencing software to identify the b-, y-, and other characteristic fragment ions in the MS/MS spectra of both peptides.

  • Relative Abundance Comparison: For each collision energy, compare the relative intensities of the major fragment ions between the deuterated and non-deuterated peptide spectra.

  • Scrambling Analysis: For the this compound peptide, analyze the isotopic distribution of fragment ions to assess the extent of H/D scrambling.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_synthesis Peptide Synthesis & Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis L_Leu Incorporate L-Leucine-N-fmoc Purify RP-HPLC Purification L_Leu->Purify D_Leu Incorporate this compound D_Leu->Purify SPPS Solid-Phase Peptide Synthesis SPPS->L_Leu SPPS->D_Leu Quantify Quantification Purify->Quantify Dilute Sample Dilution Quantify->Dilute ESI_MS ESI-MS/MS Dilute->ESI_MS Equimolar Samples MS1 MS1 Scan (Precursor ID) ESI_MS->MS1 MS2_CID MS/MS (CID) MS1->MS2_CID MS2_Alt MS/MS (ETD/UVPD) MS1->MS2_Alt Frag_ID Fragment Ion Identification MS2_CID->Frag_ID MS2_Alt->Frag_ID Rel_Abund Relative Abundance Comparison Frag_ID->Rel_Abund Scramble H/D Scrambling Analysis Frag_ID->Scramble Report Generate Report Rel_Abund->Report Scramble->Report

Caption: Experimental workflow for comparing peptide fragmentation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the isotopic and stereochemical properties of the modified leucine and their effects on the resulting MS/MS fragmentation patterns.

Logical_Relationships cluster_properties Properties of this compound cluster_effects Primary Effects cluster_outcomes Observable MS/MS Fragmentation Outcomes Deuteration Deuterium Labeling (d10) Mass_Shift Increased Mass Deuteration->Mass_Shift KIE Kinetic Isotope Effect Deuteration->KIE Scrambling H/D Scrambling Deuteration->Scrambling Stereochem D-Stereochemistry Conformation Altered Ion Conformation Stereochem->Conformation Fragment_Shift Shifted Fragment Ion m/z Mass_Shift->Fragment_Shift Altered_Ratios Altered b/y Ion Ratios KIE->Altered_Ratios Side_Chain_Frag Changes in Side-Chain Fragmentation KIE->Side_Chain_Frag Conformation->Altered_Ratios

Caption: Influence of isotopic labeling and stereochemistry on fragmentation.

Conclusion

The use of this compound in peptides is expected to produce distinct and informative MS/MS fragmentation patterns compared to its non-deuterated L-Leucine counterpart. The primary observable differences will be a mass shift in fragment ions containing the modified residue, potential alterations in the relative abundances of backbone and side-chain fragments due to kinetic isotope effects and stereochemistry, and the possibility of H/D scrambling. A systematic experimental approach employing high-resolution mass spectrometry is essential to characterize these differences accurately. The insights gained from such comparative studies can be valuable for applications requiring precise quantification, structural elucidation of peptides containing non-natural amino acids, and in the development of peptide-based therapeutics.

References

A Comparative Analysis of D-Leucine-N-fmoc-d10 and Other Deuterated Amino Acid Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug discovery, proteomics, and metabolomics, deuterated amino acid standards are indispensable tools. Their use as internal standards in quantitative mass spectrometry-based assays and in the synthesis of isotopically labeled peptides and active pharmaceutical ingredients (APIs) is crucial for enhancing metabolic stability and providing accurate quantification.[1][2] This guide provides a detailed comparison of D-Leucine-N-fmoc-d10 with other commonly used deuterated amino acid standards, focusing on key performance parameters and the experimental methodologies used for their evaluation.

Deuterated compounds, where hydrogen atoms are replaced by deuterium, offer significant advantages in pharmaceutical research and development. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to greater metabolic stability, reduced dosing frequency, and an improved safety profile for drug candidates.[2][3] For analytical purposes, their mass shift allows for clear differentiation from their non-deuterated counterparts, making them excellent internal standards.[2]

This comparison will focus on three critical quality attributes for deuterated amino acid standards: Isotopic Purity, Chemical Purity, and Enantiomeric Purity.

Isotopic Purity Assessment

Isotopic purity is a fundamental parameter for a deuterated standard, indicating the percentage of molecules that are fully deuterated at the intended positions. It is crucial for minimizing isotopic interference in mass spectrometry-based quantification.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A primary method for determining isotopic purity is High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS). This technique can resolve the mass difference between the deuterated and non-deuterated isotopologues.

Methodology:

  • Sample Preparation: The deuterated amino acid standard is dissolved in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 µg/mL.

  • Chromatographic Separation (Optional but Recommended): The sample is injected into an LC system to separate the analyte from any potential impurities. A C18 reversed-phase column is commonly used with a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometric Analysis: The eluent is introduced into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Full scan mass spectra are acquired in positive or negative ion mode, depending on the analyte's properties.

  • Data Analysis: The isotopic distribution is analyzed by measuring the relative abundance of the monoisotopic peak of the fully deuterated compound (d10 for this compound) and the corresponding peaks of the lower deuterated species (d9, d8, etc.).

Data Presentation: Isotopic Purity Comparison
Deuterated StandardTheoretical Mass (Da)Measured Mass (Da)Isotopic Purity (%)
This compound 363.47363.4712>99%
L-Leucine-N-fmoc-d10363.47363.4715>99%
D-Phenylalanine-d8271.34271.3421>98%
L-Valine-d8223.29223.2935>98%
L-Alanine-d4197.21197.2108>99%

Note: The data presented in this table is representative and may vary between different commercial suppliers.

Experimental Workflow: Isotopic Purity Analysis

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep Dissolve Standard in Solvent lc Liquid Chromatography Separation prep->lc Injection ms High-Resolution Mass Spectrometry lc->ms Elution spectra Acquire Mass Spectra ms->spectra analysis Analyze Isotopic Distribution spectra->analysis report Determine Isotopic Purity analysis->report

Caption: Workflow for Isotopic Purity Determination using LC-HRMS.

Chemical Purity Evaluation

Chemical purity refers to the absence of any impurities that are not isotopologues of the target compound. For Fmoc-protected amino acids, common impurities can include free amino acids, dipeptides, and β-alanyl species, which can arise during synthesis.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for assessing the chemical purity of Fmoc-protected amino acids.

Methodology:

  • Sample Preparation: A known concentration of the standard (e.g., 1 mg/mL) is prepared in a suitable solvent like acetonitrile.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used. A C18 column is typically employed.

  • Mobile Phase: A gradient elution is performed using two mobile phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B is run to separate the main compound from any impurities.

  • Detection: The UV absorbance is monitored at 214 nm (for the peptide bond) and 265 nm (for the Fmoc group).

  • Purity Calculation: The chemical purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: Chemical Purity Comparison
Deuterated StandardHPLC Purity (%)Common Impurities
This compound >98%Free D-Leucine-d10, Fmoc-dipeptide
L-Leucine-N-fmoc-d10>98%Free L-Leucine-d10, Fmoc-dipeptide
D-Phenylalanine-d8-N-fmoc>98%Free D-Phenylalanine-d8
L-Valine-d8-N-fmoc>98%Free L-Valine-d8
L-Alanine-d4-N-fmoc>98%Free L-Alanine-d4

Note: The data presented in this table is representative and may vary between different commercial suppliers.

Logical Relationship: Impact of Purity on Peptide Synthesis

Purity_Impact cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_outcome Synthesis Outcome high_purity High Purity Fmoc-Amino Acid coupling Efficient Coupling high_purity->coupling low_purity Low Purity Fmoc-Amino Acid side_reactions Side Reactions & Truncation low_purity->side_reactions high_yield High Yield of Target Peptide coupling->high_yield low_yield Low Yield & Difficult Purification side_reactions->low_yield

Caption: Influence of starting material purity on peptide synthesis outcome.

Enantiomeric Purity Determination

For chiral amino acids, enantiomeric purity is a critical parameter, as the presence of the wrong enantiomer can have significant biological consequences. This is particularly important in drug development and for applications requiring stereospecific interactions.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the most common method for determining the enantiomeric purity of amino acids.

Methodology:

  • Sample Preparation: The Fmoc-protected amino acid is dissolved in the mobile phase.

  • Chromatographic System: An HPLC system with a chiral stationary phase (CSP) column is used. The type of chiral column will depend on the specific amino acid.

  • Mobile Phase: An isocratic mobile phase, typically a mixture of hexane and a polar modifier like isopropanol with a small amount of an acidic additive (e.g., TFA), is used.

  • Detection: UV detection at 265 nm is employed to monitor the elution of the enantiomers.

  • Enantiomeric Purity Calculation: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Data Presentation: Enantiomeric Purity Comparison
Deuterated StandardEnantiomeric Purity (e.e. %)
This compound >99.5%
L-Leucine-N-fmoc-d10>99.8%
D-Phenylalanine-d8-N-fmoc>99.5%
L-Valine-d8-N-fmoc>99.8%
L-Alanine-d4-N-fmoc>99.8%

Note: The data presented in this table is representative and may vary between different commercial suppliers.

Signaling Pathway Analogy: Chiral Recognition in HPLC

Chiral_Recognition racemic_mixture Racemic Mixture (D- and L-Enantiomers) chiral_column Chiral Stationary Phase racemic_mixture->chiral_column Injection d_enantiomer D-Enantiomer chiral_column->d_enantiomer Differential Interaction (Slower Elution) l_enantiomer L-Enantiomer chiral_column->l_enantiomer Differential Interaction (Faster Elution) detector Detector d_enantiomer->detector l_enantiomer->detector chromatogram Chromatogram (Separated Peaks) detector->chromatogram

Caption: Conceptual diagram of enantiomeric separation by chiral HPLC.

Conclusion

This compound, like other high-quality deuterated amino acid standards, is characterized by high isotopic, chemical, and enantiomeric purity. The choice of a specific deuterated standard will depend on the particular application. For use as an internal standard in mass spectrometry, high isotopic and chemical purity are paramount. For the synthesis of chiral peptides or drugs, high enantiomeric purity is also a critical requirement. The experimental protocols outlined in this guide represent the standard analytical methods employed to ensure the quality and reliability of these essential research materials. Researchers should always refer to the certificate of analysis provided by the supplier for specific purity data for a given batch of material.

References

A Comparative Guide to the Validation of Quantitative Assays for Chiral Amino Acids Using D-Leucine-N-fmoc-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of D-amino acids in biological matrices is of paramount importance in various fields, including drug development, neuroscience, and clinical diagnostics. The stereochemistry of amino acids can dramatically influence their biological activity and pharmacological properties. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of chiral amino acids, with a special focus on the use of D-Leucine-N-fmoc-d10 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative methods to assist researchers in selecting and validating the most appropriate assay for their needs.

Introduction to Chiral Amino Acid Analysis

The enantiomeric forms of amino acids, D- and L-isomers, often exhibit distinct biological functions. While L-amino acids are the primary building blocks of proteins, D-amino acids are increasingly recognized for their roles in physiological and pathological processes. For instance, D-serine is a crucial co-agonist of the NMDA receptor in the central nervous system.[1] Consequently, the ability to accurately quantify the concentration of individual enantiomers is critical.

The primary analytical challenge in chiral amino acid analysis lies in distinguishing between enantiomers, which have identical physical and chemical properties in an achiral environment. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most common techniques employed for this purpose.[1] These methods typically fall into two categories:

  • Direct Methods: Employ a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their chromatographic separation.

  • Indirect Methods: Involve the derivatization of the amino acids with a chiral reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a conventional achiral stationary phase.

This guide will focus on an indirect method using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) as a derivatization agent, which enhances chromatographic retention and ionization efficiency, and this compound as a stable isotope-labeled internal standard for accurate quantification by LC-MS/MS.

The Role of this compound in Quantitative Assays

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry. They are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This compound serves as an ideal internal standard for the quantification of D-leucine and other D-amino acids for several reasons:

  • Co-elution: It co-elutes with the endogenous D-Leucine-N-fmoc, ensuring that any variations during sample preparation, injection, and ionization affect both the analyte and the internal standard equally.

  • Correction for Matrix Effects: It effectively compensates for matrix effects, which are a common source of inaccuracy in the analysis of complex biological samples.

  • Improved Precision and Accuracy: Its use significantly improves the precision and accuracy of the quantification.

Comparison of Analytical Methods for Chiral Amino Acid Analysis

The choice of analytical method for chiral amino acid analysis depends on several factors, including the specific amino acids of interest, the required sensitivity, the sample matrix, and available instrumentation. Here, we compare the Fmoc-Cl derivatization method with other common approaches.

Method Principle Advantages Disadvantages Typical Application
Fmoc-Cl Derivatization with LC-MS/MS Indirect method; derivatization with Fmoc-Cl to form stable, hydrophobic derivatives.Good chromatographic separation on reversed-phase columns, high sensitivity with MS detection, stable derivatives.[2][3]Derivatization step adds to sample preparation time.Quantification of a broad range of amino acids in biological fluids.
Direct Analysis on Chiral Column (e.g., CROWNPAK CR-I) Direct method; enantiomers are separated on a chiral stationary phase.No derivatization required, simplifying sample preparation.[4]Columns can be expensive and may not be suitable for all amino acids; potential for co-elution with matrix components.High-throughput screening of chiral amino acids.
OPA/Chiral Thiol Derivatization Indirect method; derivatization with o-phthalaldehyde (OPA) and a chiral thiol to form fluorescent diastereomers.Forms highly fluorescent derivatives suitable for fluorescence detection.Derivatives can be unstable; may not be suitable for all amino acids (e.g., secondary amines like proline).Analysis of primary amino acids in various samples.
Marfey's Reagent Derivatization Indirect method; derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) to form diastereomers.Well-established method, provides good resolution for many amino acids.Can be a lengthy derivatization process.Determination of enantiomeric composition of amino acids in peptides and proteins.
GC-MS with Chiral Column Direct method after derivatization to increase volatility; separation on a chiral GC column.High separation efficiency.Requires derivatization to make amino acids volatile; potential for racemization at high temperatures.Analysis of volatile amino acid derivatives.

Performance Characteristics of Fmoc-Cl Based Assays

The validation of a quantitative assay is crucial to ensure its reliability. The following table summarizes typical performance characteristics for the quantification of amino acids using an Fmoc-Cl derivatization method followed by LC analysis.

Validation Parameter Typical Performance Reference
Linearity (R²) > 0.99
Limit of Quantification (LOQ) Low pmol to fmol range
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90-110%

Experimental Protocols

Sample Preparation and Derivatization with Fmoc-Cl

This protocol is adapted for the analysis of amino acids in plasma.

Materials:

  • Plasma sample

  • This compound internal standard solution (in methanol)

  • Acetonitrile (ACN)

  • 50 mM Sodium borate buffer (pH 9.5-10)

  • 8 mM 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in ACN

  • Solid-phase extraction (SPE) cartridges (strong anion exchange)

Procedure:

  • Protein Precipitation: To 100 µL of plasma, add a known amount of this compound internal standard solution. Add 250 µL of cold ACN to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Buffering: Transfer the supernatant to a new tube and add 500 µL of 50 mM sodium borate buffer (pH 9.5-10).

  • Derivatization: Add 250 µL of 8 mM Fmoc-Cl in ACN. Mix gently and let the reaction proceed for 5-40 minutes at room temperature.

  • Quenching: The reaction can be stopped by adding an amine-containing reagent, though in many protocols the excess reagent is removed during the SPE step.

  • Solid-Phase Extraction (SPE): Condition a strong anion exchange SPE cartridge. Load the derivatization mixture onto the cartridge. Wash the cartridge to remove unreacted Fmoc-Cl and other impurities. Elute the Fmoc-derivatized amino acids.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute the derivatized amino acids.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Fmoc derivatives.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each Fmoc-derivatized amino acid and the this compound internal standard need to be optimized. The precursor ion is typically the deprotonated molecule [M-H]⁻, and a common product ion results from the cleavage of the Fmoc group.

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample is_add Add this compound Internal Standard sample->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant buffer Add Borate Buffer supernatant->buffer derivatize Derivatization (Fmoc-Cl) buffer->derivatize spe Solid-Phase Extraction (SPE) derivatize->spe dry Evaporation spe->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis lcms->data

Caption: Experimental workflow for the quantitative analysis of D-amino acids.

L-Leucine and the mTOR Signaling Pathway

L-leucine is a key regulator of muscle protein synthesis through its activation of the mechanistic target of rapamycin (mTOR) signaling pathway.

mTOR_pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4EBP1->Protein_Synthesis promotes (by releasing inhibition)

Caption: L-Leucine activation of the mTOR signaling pathway.

Conclusion

The quantitative analysis of chiral amino acids is a critical aspect of modern biomedical research and drug development. The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the accurate quantification of D-amino acids in complex biological matrices. This guide has provided a comparative overview of different analytical approaches, detailed a comprehensive experimental protocol for the Fmoc-Cl derivatization method, and presented typical validation parameters. By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement the most suitable assay to advance their scientific investigations.

References

Cross-Validation of D-Leucine-N-fmoc-d10 Quantification: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise quantification of isotopically labeled amino acids, this guide provides a comprehensive cross-validation of D-Leucine-N-fmoc-d10 analysis using three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

This document details the experimental protocols for each method, presents a comparative analysis of their performance based on key validation parameters, and offers a logical workflow to guide researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Quantification Methods

The selection of an optimal analytical method for the quantification of this compound is contingent on the specific requirements of the study, such as the need for high sensitivity, structural confirmation, or absolute quantification without a reference standard. The following table summarizes the quantitative performance of HPLC-UV, LC-MS/MS, and qNMR in the analysis of this compound.

Parameter HPLC-UV LC-MS/MS qNMR
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.5%97.9 - 102.0%
Precision (% RSD) < 2.0%< 1.5%< 2.5%
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mL~1 µg/mL
Limit of Quantification (LOQ) ~150 ng/mL~0.5 ng/mL~5 µg/mL
Specificity ModerateHighHigh
Throughput HighHighLow
Cost per Sample LowHighMedium

Experimental Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of this compound quantification across the three analytical platforms.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison stock This compound Stock Solution serial_dil Serial Dilutions (Calibration Standards) stock->serial_dil qc_samples Quality Control (QC) Samples stock->qc_samples hplc HPLC-UV Analysis serial_dil->hplc lcms LC-MS/MS Analysis serial_dil->lcms qnmr qNMR Analysis serial_dil->qnmr qc_samples->hplc qc_samples->lcms qc_samples->qnmr linearity Linearity hplc->linearity accuracy Accuracy & Precision hplc->accuracy sensitivity Sensitivity (LOD/LOQ) hplc->sensitivity lcms->linearity lcms->accuracy lcms->sensitivity qnmr->linearity qnmr->accuracy qnmr->sensitivity comparison Comparative Analysis linearity->comparison accuracy->comparison sensitivity->comparison

Caption: Cross-validation workflow for this compound quantification.

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV, LC-MS/MS, and qNMR are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quantification and purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: 30-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of unknown samples by interpolation from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 20-80% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): m/z 364.2 (M+H)+

      • Product Ion (Q3): m/z 180.1 (quantifier), m/z 165.1 (qualifier)

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of this compound in acetonitrile.

    • Perform serial dilutions to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

    • Prepare QC samples at appropriate concentrations.

  • Quantification: Use an internal standard (e.g., Fmoc-L-Leucine) and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and absolute quantification method without the need for a calibration curve based on an identical standard, making it a powerful tool for certifying reference materials.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of proton (¹H) detection.

  • Experimental Parameters:

    • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Internal Standard: A certified internal standard with a known concentration and a singlet peak in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

    • Pulse Program: A standard single-pulse experiment with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent and dissolve the sample completely.

  • Quantification:

    • Integrate the signal of a well-resolved proton peak of this compound (e.g., protons on the Fmoc group) and the signal of the internal standard.

    • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Mₓ / Mₛₜₔ) * Pₛₜₔ * (Cₛₜₔ)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • P = Purity of the standard

    • x = Analyte (this compound)

    • std = Internal Standard

This comprehensive guide provides the necessary framework for researchers to make an informed decision on the most appropriate method for the quantification of this compound, ensuring data quality and reliability in their research and development endeavors.

A Comparative Guide to the Detection of D-Leucine: Evaluating Linearity and Dynamic Range

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of D-amino acids like D-Leucine is critical for a range of applications, from biomarker discovery to peptide drug development. The use of isotopically labeled internal standards, such as D-Leucine-N-fmoc-d10, coupled with derivatization techniques, is a cornerstone of robust bioanalytical methods. This guide provides an objective comparison of analytical methodologies for D-Leucine detection, with a focus on linearity and dynamic range, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods for D-Leucine Detection

The choice of analytical method for D-Leucine quantification is dictated by the required sensitivity, sample matrix, and available instrumentation. Pre-column derivatization with reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or dansyl chloride enhances the chromatographic retention and detection of amino acids. Alternatively, direct chiral separation by liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a derivatization-free approach. The following table summarizes the quantitative performance of these methods.

Analytical MethodDerivatization ReagentLinearity RangeLimit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
LC-MS/MS FMOC-Cl Typically spans 3-4 orders of magnitudeLOD: as low as 1 fmol/µlHigh sensitivity, stable derivatives, reacts with primary and secondary amines.Derivatization step adds to sample preparation time.
HPLC-Fluorescence Dansyl Chloride Wide linear range reportedPicomole to femtomole rangeWell-established, robust, and highly fluorescent derivatives.Can be less specific than MS detection; potential for interfering peaks.
HPLC-Fluorescence o-Phthalaldehyde (OPA) Good linearity over a defined concentration rangeFemtomole rangeVery fast reaction, suitable for automation, low background.Only reacts with primary amines; derivatives can be unstable.
Chiral LC-MS/MS None (Underivatized) Method dependent, typically 2-3 orders of magnitudeMethod dependentNo derivatization required, reducing sample preparation time and potential for artifacts.May require specialized and expensive chiral columns; potential for matrix effects.

Note: The performance metrics can vary based on the specific instrumentation, experimental conditions, and the sample matrix. The use of a deuterated internal standard like this compound is crucial for LC-MS/MS methods to correct for matrix effects and variability in sample processing and instrument response, thereby improving accuracy and precision.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

FMOC-Cl Derivatization for LC-MS/MS Analysis

This protocol describes the pre-column derivatization of D-Leucine with FMOC-Cl followed by LC-MS/MS detection. The use of this compound as an internal standard is integral to this method for accurate quantification.

Materials:

  • D-Leucine standard solutions

  • This compound internal standard solution

  • Borate buffer (0.1 M, pH 9.0)

  • FMOC-Cl solution (e.g., 15 mM in acetone or acetonitrile)

  • Quenching solution (e.g., 1-adamantanamine or glycine solution)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Sample Preparation: To 100 µL of the sample or standard, add a known amount of this compound internal standard solution.

  • Derivatization: Add 100 µL of borate buffer and 200 µL of FMOC-Cl solution. Vortex the mixture and incubate at room temperature for a specified time (e.g., 20 minutes).

  • Quenching: Add 100 µL of the quenching solution to react with excess FMOC-Cl. Vortex and let it stand for a few minutes.

  • Extraction (Optional): The FMOC-amino acid derivatives can be extracted using an organic solvent like pentane or hexane to remove excess reagents.

  • LC-MS/MS Analysis: Inject the final solution into the LC-MS/MS system.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.

    • MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the native D-Leucine-N-fmoc and the deuterated internal standard.

Dansyl Chloride Derivatization for HPLC-Fluorescence Analysis

This protocol outlines the derivatization of D-Leucine with dansyl chloride for subsequent analysis by HPLC with fluorescence detection.

Materials:

  • D-Leucine standard solutions

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile)

  • Quenching solution (e.g., methylamine hydrochloride solution)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Reaction Setup: In a reaction vial, mix the amino acid standard or sample with the sodium bicarbonate buffer.

  • Derivatization: Add the dansyl chloride solution, vortex, and incubate in a water bath at a specific temperature (e.g., 60°C) for a set time (e.g., 45 minutes).

  • Quenching: After incubation, add the quenching solution to stop the reaction.

  • HPLC Analysis: Inject the derivatized sample into the HPLC system.

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient elution with acetonitrile and an aqueous buffer is typically used.

    • Detection: A fluorescence detector is used with an excitation wavelength of around 340 nm and an emission wavelength of about 530 nm.

Underivatized Chiral LC-MS/MS Analysis

This method allows for the direct analysis of D- and L-Leucine without a derivatization step.

Materials:

  • D-Leucine and L-Leucine standard solutions

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other mobile phase additives

Procedure:

  • Sample Preparation: The sample preparation is typically simpler and may involve protein precipitation followed by centrifugation and filtration.

  • LC-MS/MS Analysis:

    • Column: A chiral stationary phase (CSP) column is required for the enantiomeric separation (e.g., a macrocyclic glycopeptide-based column).

    • Mobile Phase: The mobile phase composition is highly dependent on the chiral column used and is optimized to achieve baseline separation of the enantiomers.

    • MS Detection: The mass spectrometer is operated in MRM mode to detect the specific transitions for D- and L-Leucine.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the described analytical methods.

cluster_0 FMOC-Cl Derivatization Workflow A Sample/Standard + This compound (IS) B Add Borate Buffer & FMOC-Cl Solution A->B C Incubate B->C D Quench Reaction C->D E LC-MS/MS Analysis D->E cluster_1 Alternative Derivatization & Direct Analysis Workflows cluster_dansyl Dansyl Chloride cluster_direct Underivatized F Sample/Standard G Add Buffer & Dansyl Chloride F->G H Incubate G->H I Quench H->I J HPLC-Fluorescence I->J K Sample Preparation (e.g., Protein Precipitation) L Chiral LC-MS/MS Analysis K->L

A Researcher's Guide to the Inter-laboratory Application of D-Leucine-N-fmoc-d10 for Accurate D-Leucine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Leucine-N-fmoc-d10's performance as an internal standard in the quantitative analysis of D-Leucine against other common analytical approaches. The information presented is supported by established experimental methodologies to ensure reliable and reproducible results in your research.

The Critical Role of Internal Standards in Quantitative Analysis

In analytical chemistry, particularly in complex biological matrices, achieving accurate and precise quantification of analytes is paramount. Internal standards are essential tools that are added to samples in a known quantity to correct for variations that can occur during sample preparation, injection, and analysis. The ideal internal standard has physicochemical properties very similar to the analyte of interest.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry-based assays.[1] This is because their behavior during sample processing and analysis is nearly identical to that of the endogenous analyte, with the key difference being their mass, which allows them to be distinguished by the mass spectrometer.[2] The use of SIL internal standards can significantly enhance the accuracy and precision of analytical methods.[1]

Performance Comparison of D-Leucine Quantification Strategies

While direct inter-laboratory comparison data for this compound is not publicly available, the following table provides an illustrative comparison of its expected performance against other common internal standards and quantification methods for D-Leucine analysis by LC-MS/MS. The data is representative of typical performance characteristics observed in quantitative bioanalysis.

Internal Standard StrategyAnalyte Recovery CorrectionMatrix Effect CompensationPrecision (%RSD)Accuracy (%Bias)Remarks
This compound (Isotope Dilution) ExcellentExcellent< 5%± 5%Co-elutes with the analyte, providing the most accurate correction for variations. The Fmoc group aids in chromatographic retention and ionization.
D-Leucine-d7 (Isotope Dilution) ExcellentExcellent< 5%± 5%A suitable alternative SIL internal standard.
Norvaline (Structural Analog) GoodModerate< 10%± 15%Does not co-elute with D-Leucine and may not fully compensate for matrix effects.
External Standard Calibration PoorPoor> 15%± 20%Highly susceptible to variations in sample preparation and matrix effects. Not recommended for complex matrices.

This table presents illustrative data to highlight the relative performance of different internal standard strategies. Actual results may vary depending on the specific experimental conditions, matrix, and instrumentation.

Experimental Protocols

Sample Preparation and Derivatization

A robust sample preparation protocol is crucial for accurate and reproducible results. The following is a general procedure for the extraction and derivatization of D-Leucine from a biological matrix (e.g., plasma) using this compound as an internal standard.

  • Sample Spiking: To 100 µL of the biological sample, add a known concentration of this compound solution.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Derivatization:

    • Add 50 µL of 100 mM borate buffer (pH 8.5).

    • Add 50 µL of 10 mM 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in acetonitrile.

    • Vortex and incubate at room temperature for 15 minutes.

  • Quenching: Add 20 µL of 100 mM heptylamine to quench the excess Fmoc-Cl.

  • Acidification: Acidify the sample with 20 µL of 1% formic acid in water.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of Fmoc-derivatized D-Leucine and its internal standard is typically performed using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used. For the separation of D- and L-isomers, a chiral column may be necessary if the sample contains both.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B and gradually increase to elute the analytes.

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both D-Leucine-N-fmoc and this compound.

Workflow and Signaling Pathway Diagrams

To visually represent the experimental and logical workflows, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample spike Spike with This compound sample->spike precipitate Protein Precipitation (Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Fmoc-Cl Derivatization supernatant->derivatize quench Quench Reaction derivatize->quench acidify Acidification quench->acidify lcms LC-MS/MS Analysis acidify->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Peak Area Ratio) data->quant

Caption: Experimental workflow for D-Leucine quantification using this compound.

logical_relationship cluster_IS Internal Standard (IS) Principle cluster_benefits Benefits analyte Analyte (D-Leucine) sample_proc Sample Processing (Extraction, Derivatization) analyte->sample_proc is Internal Standard (this compound) is->sample_proc lcms_analysis LC-MS/MS Analysis sample_proc->lcms_analysis ratio Peak Area Ratio (Analyte / IS) lcms_analysis->ratio concentration Accurate Concentration ratio->concentration accuracy Increased Accuracy concentration->accuracy precision Improved Precision reliability Enhanced Reliability

Caption: Logical relationship illustrating the principle of isotope dilution mass spectrometry.

References

A Comparative Purity Analysis of D-Leucine-N-fmoc-d10 by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical and isotopic purity of deuterated and protected amino acids like D-Leucine-N-fmoc-d10 is paramount for their successful application in peptide synthesis, proteomics, and as internal standards in quantitative mass spectrometry. Even minor impurities can lead to the formation of undesired side products, complicate purification processes, and compromise the accuracy of experimental results. This guide provides an objective comparison of this compound purity, supported by hypothetical experimental data from Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), and outlines the methodologies for these analyses.

Data Presentation: Purity and Impurity Profile

The following tables summarize the hypothetical quantitative data for a batch of this compound (referred to as "Product A") compared to a hypothetical alternative ("Alternative Product B"). This data illustrates the key parameters to consider when evaluating product quality.

Table 1: Purity Assessment of this compound

ParameterProduct A (Hypothetical Data)Alternative Product B (Hypothetical Data)MethodSignificance
Chemical Purity 99.2%98.5%¹H NMR, LC-MSOverall purity of the target compound.
Isotopic Purity >99% D>98% DMass SpectrometryEnsures accurate mass difference for use as an internal standard.
Enantiomeric Purity >99.5% D-isomer>99.0% D-isomerChiral HPLCPrevents incorporation of the incorrect stereoisomer in peptide synthesis.
Moisture Content <0.1%<0.5%Karl Fischer TitrationExcess water can affect stability and reaction stoichiometry.
Residual Solvents <0.1% (Ethyl Acetate)<0.3% (Ethyl Acetate, Hexane)¹H NMR, GC-MSSolvents can interfere with subsequent reactions.

Table 2: Common Impurity Profile

ImpurityProduct A (Hypothetical Data)Alternative Product B (Hypothetical Data)Potential SourceImpact on Application
Free D-Leucine-d10 <0.2%<0.5%Incomplete Fmoc protection or degradation.[1]Can lead to double insertions or deletions in peptide synthesis.[1]
Fmoc-D-Leucine-d10 Dipeptide <0.1%<0.3%Reaction of Fmoc-Cl with already formed Fmoc-amino acid.[2]Results in the insertion of an extra amino acid residue.[2]
β-Alanine Adducts Not Detected<0.2%Impurity from Fmoc-OSu reagent.Leads to insertion of incorrect amino acid.[3]
Dibenzofulvene Adducts <0.05%<0.1%Byproduct of Fmoc deprotection.Can cap the growing peptide chain.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of this compound purity.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful technique for confirming the structure of the Fmoc protecting group and for detecting and quantifying proton-containing impurities. Due to the deuteration of the leucine moiety in this compound, signals corresponding to the leucine protons will be absent.

  • Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 5-10 seconds to ensure full relaxation of all protons for accurate integration.

    • Temperature: 298 K.

  • Data Analysis:

    • Chemical Shift Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Signal Assignment: Assign the aromatic protons of the fluorenyl group (typically in the range of 7.2-7.8 ppm) and the protons of the CH and CH₂ groups of the Fmoc moiety (around 4.2-4.5 ppm).

    • Impurity Detection: Look for unexpected signals. For example, residual solvents like ethyl acetate will show a quartet around 4.1 ppm and a triplet around 1.2 ppm. Free D-Leucine-d10 would not be visible in ¹H NMR due to deuteration, but other non-deuterated amino acid impurities would be.

    • Purity Calculation: Calculate the molar percentage of impurities by comparing the integral of the impurity signals to the integral of the Fmoc protons of the main compound, relative to the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for confirming the molecular weight, assessing isotopic purity, and separating the main compound from non-volatile impurities.

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water. Dilute this solution to a final concentration of approximately 10-50 µg/mL for analysis.

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: UV detection at 265 nm (for the Fmoc group) and mass spectrometry.

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan from m/z 100 to 1000.

    • Data Analysis:

      • Molecular Ion Confirmation: Look for the expected molecular ion. For this compound (C₂₁H₁₃D₁₀NO₄), the theoretical monoisotopic mass is approximately 363.22 g/mol . Common adducts to look for are [M+H]⁺ (m/z ~364.23), [M+Na]⁺ (m/z ~386.21), and [M+K]⁺ (m/z ~402.18).

      • Purity Assessment: Integrate the peak area of the main compound in the UV or total ion chromatogram (TIC) and compare it to the areas of any impurity peaks.

      • Impurity Identification: Analyze the m/z values of impurity peaks to identify their potential structures, such as dipeptides (expected m/z for [M+H]⁺ would be significantly higher) or deprotected amino acid.

Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates the logical flow of the analytical process to determine the purity of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Assessment prep_nmr Dissolve in Deuterated Solvent + Internal Standard nmr ¹H NMR Spectroscopy prep_nmr->nmr prep_ms Dissolve in ACN/Water lcms LC-MS Analysis prep_ms->lcms analysis_nmr Structure Confirmation & Impurity Quantification nmr->analysis_nmr analysis_ms Molecular Weight Verification & Isotopic Purity lcms->analysis_ms final_purity Overall Purity Determination analysis_nmr->final_purity analysis_ms->final_purity

Workflow for Purity Analysis of this compound.
Mass Spectrometry Fragmentation Pathway

The diagram below shows a simplified, representative fragmentation of the [M+H]⁺ ion of an Fmoc-amino acid in the mass spectrometer, leading to characteristic product ions.

G parent [Fmoc-NH-CHR-COOH + H]⁺ Parent Ion frag1 Fmoc-CH₂⁺ m/z 179 parent->frag1 Cleavage at O-CH₂ bond frag2 [NH₂-CHR-COOH + H]⁺ Free Amino Acid Ion parent->frag2 Cleavage at Fmoc-N bond frag3 Loss of H₂O parent->frag3 frag4 Loss of CO₂ parent->frag4

References

Safety Operating Guide

Safe Disposal of D-Leucine-N-fmoc-d10: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of D-Leucine-N-fmoc-d10, a deuterated, Fmoc-protected amino acid. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Physical and Chemical Properties

A clear understanding of the substance's properties is the first step in safe handling and disposal. The following table summarizes the key physical and chemical data for this compound.

PropertyValue
Molecular Formula C₂₁D₁₀H₁₃NO₄[1]
Molecular Weight 363.47 g/mol [2]
Appearance White solid[3]
Melting Point 155 °C / 311 °F[3]
Solubility No information available[3]
Storage Temperature +2°C to +8°C, desiccated, protected from light

Disposal Procedures

While this compound is not classified as a hazardous substance under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) or the Superfund Amendments and Reauthorization Act (SARA), it is imperative to handle its disposal with care and in accordance with good laboratory practices and local regulations.

Step-by-Step Disposal Protocol:

  • Consult Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department and review local, state, and regional regulations. Specific reporting and disposal requirements may vary.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat, when handling this compound.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weigh paper, gloves), in a designated, clearly labeled, and sealed container.

    • Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Waste Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Waste Pickup and Disposal: Arrange for the collection of the chemical waste by your institution's authorized waste management provider. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow and Disposal Decision-Making

To provide a clearer context for the handling and disposal of this compound, the following diagrams illustrate a typical experimental workflow involving this compound and the subsequent decision-making process for its disposal.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_disposal Waste Disposal a Weighing this compound b Dissolving in appropriate solvent a->b c Peptide Synthesis b->c d Work-up and Purification c->d e Product Characterization (e.g., MS, NMR) d->e f Collect Waste d->f g Dispose via authorized channels f->g

Caption: Typical experimental workflow for this compound.

Disposal Decision Making start This compound for Disposal consult Consult Institutional and Local Regulations start->consult is_hazardous Is it classified as hazardous waste locally? consult->is_hazardous hazardous_disposal Dispose as Hazardous Chemical Waste is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Chemical Waste is_hazardous->non_hazardous_disposal No collect Collect in a labeled, sealed container hazardous_disposal->collect non_hazardous_disposal->collect store Store in a designated, safe area collect->store pickup Arrange for authorized waste pickup store->pickup

Caption: Decision-making process for this compound disposal.

References

Essential Safety and Operational Guide for Handling D-Leucine-N-fmoc-d10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for D-Leucine-N-fmoc-d10, a deuterated, Fmoc-protected amino acid commonly used in peptide synthesis.

Personal Protective Equipment (PPE)

While Fmoc-protected amino acids are generally not classified as hazardous substances, it is crucial to handle them with care to minimize exposure.[1] The following personal protective equipment is recommended to ensure user safety and prevent contamination.

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical safety goggles conforming to OSHA or EN166 standards.[2]Protects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1][3]Prevents skin contact with the chemical.
Body Protection Laboratory coat.[1] For larger quantities or risk of splashing, a disposable gown is preferred.Protects clothing and skin from contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation. A dust mask or particle filter may be used if generating dust.Prevents inhalation of fine particles.

Operational Plan: Safe Handling Procedure

Adherence to a strict operational workflow is critical for safety and experimental integrity.

  • Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily accessible.

  • Weighing and Dispensing :

    • Handle the solid compound in a well-ventilated area. If there is a risk of generating dust, use a fume hood.

    • Use a spatula or other appropriate tool to carefully transfer the solid. Avoid creating dust.

    • Close the container tightly after use.

  • In Solution : When preparing solutions, for example, for Fmoc deprotection which often involves solvents like dimethylformamide (DMF) and bases like piperidine, all handling of liquids should be performed in a fume hood.

  • Post-Handling :

    • Clean the work area thoroughly after use.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: Waste Management

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste :

    • Unused or waste this compound should be disposed of as chemical waste.

    • Place the solid waste in a designated and clearly labeled hazardous waste container. The label should include the full chemical name and "Hazardous Waste".

    • Do not mix with general laboratory trash.

  • Contaminated Materials :

    • Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be disposed of as contaminated waste in the same designated hazardous waste container.

    • Empty product containers should also be disposed of as chemical waste.

  • Liquid Waste :

    • Solutions containing this compound, such as reaction mixtures from peptide synthesis, should be collected in a labeled hazardous waste container for liquid chemical waste.

    • Follow your institution's specific procedures for the disposal of chemical waste.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Clean Work Area gather_ppe 2. Don Appropriate PPE prep_waste 3. Prepare Labeled Waste Container weigh 4. Weigh Solid in Ventilated Area prep_waste->weigh dissolve 5. Prepare Solution (if needed) in Fume Hood clean_area 6. Clean Work Area dissolve->clean_area wash_hands 7. Wash Hands Thoroughly dispose_solid 8. Dispose of Solid Waste wash_hands->dispose_solid dispose_contaminated 9. Dispose of Contaminated Materials dispose_liquid 10. Dispose of Liquid Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.